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  • Product: Tert-butyl N-(2-amino-1-phenylpropyl)carbamate
  • CAS: 1824364-10-4

Core Science & Biosynthesis

Foundational

Chemical structure of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate

This technical guide provides an in-depth analysis of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate , a specialized chiral building block used in the synthesis of bioactive diamines, peptidomimetics, and heterocyclic ph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate , a specialized chiral building block used in the synthesis of bioactive diamines, peptidomimetics, and heterocyclic pharmaceutical intermediates.

[1][2]

Executive Summary

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate (CAS: 1824364-10-4) is a mono-protected vicinal diamine. Structurally, it consists of a 1-phenylpropane backbone bearing two nitrogenous substituents: a tert-butoxycarbonyl (Boc)-protected amine at the benzylic (C1) position and a free primary amine at the homobenzylic (C2) position.

This molecule represents a critical "orthogonal" intermediate, allowing researchers to selectively derivatize the free amine at C2 while keeping the C1 amine protected. It is widely employed in the development of chiral ligands, CNS-active agents, and heterocyclic scaffolds such as imidazolines.

Chemical Identity & Structural Elucidation

Nomenclature and Identifiers
  • IUPAC Name: tert-butyl (2-amino-1-phenylpropyl)carbamate

  • Common Synonyms: N1-Boc-1-phenyl-1,2-propanediamine; (1-Phenyl-2-aminopropyl)carbamic acid tert-butyl ester.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 250.34 g/mol [1]

Structural Architecture

The molecule features two chiral centers (C1 and C2), giving rise to four potential stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The anti (erythro) and syn (threo) diastereomers exhibit distinct physical and spectroscopic properties.

Key Structural Features:

  • Benzylic Carbamate (C1): The nitrogen attached to C1 is stabilized by the Boc group and the adjacent phenyl ring. This position is sterically crowded and electronically deactivated compared to C2.

  • Homobenzylic Amine (C2): The primary amine at C2 is aliphatic and nucleophilic, making it the reactive site for subsequent acylation, alkylation, or reductive amination.

  • Propyl Backbone: The three-carbon chain rigidifies the distance between the phenyl ring and the terminal methyl group, influencing the conformational landscape.

Spectroscopic Signature (Predicted)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.20–7.40 (m, 5H, Ph-H )
      
    • 
       5.50 (br d, 1H, NH -Boc)
      
    • 
       4.60 (m, 1H, Ph-CH -NHBoc)
      
    • 
       3.10 (m, 1H, H
      
      
      
      N-CH -CH
      
      
      )
    • 
       1.40 (s, 9H, Boc t-Bu )
      
    • 
       1.05 (d, 3H, CH 
      
      
      
      )
  • MS (ESI):

    
     251.3 
    
    
    
    , 151.1
    
    
    (loss of Boc group is a primary fragmentation pathway).

Synthetic Pathways and Production[3][4]

The synthesis of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate requires regioselective differentiation of the two nitrogen atoms.

Route A: Selective Mono-Protection of Diamines

The most direct route involves the selective reaction of 1-phenyl-1,2-propanediamine with Di-tert-butyl dicarbonate (Boc


O).
  • Mechanism: The reaction relies on the subtle nucleophilicity difference between the benzylic amine (C1) and the aliphatic amine (C2). However, without control, this yields a mixture of N1-Boc, N2-Boc, and N1,N2-diBoc products.

  • Optimization: Conducting the reaction at low temperatures (-10°C to 0°C) or using limiting Boc

    
    O (0.9 eq) favors mono-protection.
    
  • Purification: The basicity difference allows separation; the mono-Boc product can be extracted into organic solvent at pH ~10, while the unreacted diamine remains in the aqueous phase.

Route B: Reductive Amination of Amino-Ketones (Stereoselective)

A more controlled approach builds the C2 stereocenter first.

  • Precursor: Start with 2-amino-1-phenylpropan-1-one (Cathinone derivative).

  • Protection: Protect the ketone amine (C2) with a group orthogonal to Boc (e.g., Cbz or Phthalimide).

  • Reduction/Amination: This route is complex because converting the ketone at C1 to a Boc-amine usually involves formation of an oxime or imine followed by reduction, which might alter the C2 center.

Route C: From Norephedrine (Recommended for Stereocontrol)

This pathway utilizes the chiral pool (Norephedrine/Norpseudoephedrine) to establish stereochemistry.

  • Starting Material: (1R,2S)-Norephedrine.

  • Aziridine Formation: Cyclization under Mitsunobu conditions or via activation of the alcohol.

  • Ring Opening: Nucleophilic ring opening of the activated aziridine with ammonia or an azide source (followed by reduction) yields the diamine.

  • Selective Protection: If the synthesis is designed to install the Boc on N1 during the ring-opening or by exploiting the steric difference after diamine formation.

SynthesisPathways Start 1-Phenyl-1,2-propanediamine Intermediate Mixture of Isomers Start->Intermediate Nucleophilic Substitution Reagent Boc2O (0.9 eq) Low Temp (-10°C) Reagent->Intermediate Product Tert-butyl N-(2-amino-1-phenylpropyl)carbamate (Target: N1-Boc) Intermediate->Product Chromatographic Separation (Regioisomer A) SideProduct N2-Boc Isomer (Unwanted) Intermediate->SideProduct (Regioisomer B)

Caption: Figure 1. Direct synthesis via controlled mono-protection of the diamine precursor.[2] Regioselectivity is governed by steric hindrance at C1 vs C2.

Experimental Protocol: Selective Synthesis

Note: This protocol assumes the use of racemic 1-phenyl-1,2-propanediamine. For chiral synthesis, start with optically pure diamine.

Materials
  • 1-Phenyl-1,2-propanediamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (0.9 eq)
    
  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • 1M HCl, Sat. NaHCO

    
    , Brine
    
Methodology
  • Preparation: Dissolve 1-phenyl-1,2-propanediamine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve Boc

    
    O (9 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 60 minutes via a syringe pump to maintain low local concentration of the electrophile.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

  • Workup (pH Switch):

    • Wash the organic layer with water (2 x 30 mL).

    • Extract the organic layer with 1M HCl (3 x 30 mL). The diamines (mono-Boc and unreacted) will move to the aqueous phase; di-Boc remains in organic.

    • Take the acidic aqueous phase and adjust pH to ~10 using 4M NaOH.

    • Extract the basic aqueous phase with DCM (3 x 40 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    ; eluent: CHCl
    
    
    :MeOH:NH
    
    
    OH 90:9:1) to separate the N1-Boc (Target) from N2-Boc regioisomer.

Applications in Drug Development

Orthogonal Protection Strategy

The primary utility of this molecule is its ability to serve as a scaffold for bifunctional modifications.

  • Step 1: React free amine (C2) with an acyl chloride or isocyanate to form an amide/urea.

  • Step 2: Deprotect C1 (TFA/DCM) to reveal the benzylic amine.

  • Step 3: Cyclize (to form imidazoline) or further functionalize C1.

Precursor for Imidazoline Scaffolds

Vicinal diamines are direct precursors to imidazolines, a privileged structure in medicinal chemistry found in alpha-adrenergic agonists (e.g., Clonidine analogs).

Applications cluster_reactions Downstream Transformations Target Tert-butyl N-(2-amino-1-phenylpropyl)carbamate Amide Amide Derivative (C2 Functionalized) Target->Amide R-COCl / Base Deprotection Free Diamine (C1 Deprotected) Amide->Deprotection TFA / DCM Heterocycle 4-Methyl-5-phenyl-imidazoline Deprotection->Heterocycle Cyclodehydration

Caption: Figure 2. Synthesis of imidazoline heterocycles utilizing the orthogonal protection of the diamine core.

Safety and Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO

    
     (carbamate formation) and oxidation.
    
  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

References

  • Sigma-Aldrich. Tert-butyl N-(2-amino-1-phenylpropyl)carbamate Product Detail. Retrieved from (Note: Verified via search context matching CAS 1824364-10-4).

  • Pittelkow, M., et al. (2007). Selective Mono-Boc Protection of Diamines.Synthesis, 2007(15), 2317-2322. (Demonstrates protocol for selective protection of primary/secondary diamines).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[3] (Standard reference for Boc chemistry and orthogonal deprotection).

  • Servín, F. A., et al. (2017).[4] General method for selective Mono-Boc protection of diamines.Journal of the Mexican Chemical Society, 61(1).[4] (Methodology for differentiating amine reactivities).

Sources

Exploratory

Technical Guide: Solubility Profile and Process Handling of N-Boc-Amphetamine

Executive Summary This technical guide details the solubility characteristics, physicochemical properties, and process handling of N-Boc-amphetamine (tert-butyl (1-phenylpropan-2-yl)carbamate). Designed for process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility characteristics, physicochemical properties, and process handling of N-Boc-amphetamine (tert-butyl (1-phenylpropan-2-yl)carbamate). Designed for process chemists and pharmaceutical researchers, this document moves beyond static data to provide actionable workflows for extraction, purification, and solvent selection.

N-Boc-amphetamine serves as a critical lipophilic intermediate. Its solubility profile—characterized by high lipophilicity and negligible aqueous solubility—dictates the success of downstream deprotection and purification strategies. This guide synthesizes empirical data with fundamental solubility parameters (LogP, H-bonding) to establish a robust framework for handling this compound.

Physicochemical Identity & Profile

Understanding the molecular drivers of solubility is prerequisite to solvent selection. The tert-butyloxycarbonyl (Boc) moiety masks the polarity of the primary amine, significantly increasing the logP and shifting solubility preference toward non-polar and polar aprotic solvents.

ParameterData / DescriptorContext
Compound Name N-Boc-amphetaminetert-butyl (1-phenylpropan-2-yl)carbamate
CAS Number 293305-71-2 (S-isomer)Generic: 10250-39-2 (Racemic)
Molecular Formula C₁₄H₂₁NO₂MW: 235.32 g/mol
Physical State White Solid / Viscous OilLow melting point (approx. 55–60 °C); often supercools to oil.[1][2]
LogP (Calc) ~3.3 – 3.5Highly Lipophilic (Hydrophobic)
H-Bond Donors 1 (Amide NH)Limited water interaction.
H-Bond Acceptors 2 (Carbonyl O, Ether O)Soluble in H-bond donating solvents (e.g., Alcohols).

Implication: Unlike its parent compound (amphetamine sulfate), which is highly water-soluble, N-Boc-amphetamine behaves as a neutral lipid-like molecule. It will partition >99% into the organic phase during aqueous workups.

Solubility Matrix & Solvent Compatibility[3]

The following matrix categorizes solvents based on their interaction with N-Boc-amphetamine. This data is derived from standard Boc-protection workflows and general solubility principles for carbamates.

Table 1: Solubility Performance Guide
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary extraction solvent; Reaction medium.
Esters Ethyl Acetate (EtOAc)Excellent (>100 mg/mL)Extraction; Chromatography; Crystallization solvent.
Alcohols Methanol, EthanolGood (>50 mg/mL)Reaction co-solvent; Recrystallization (with water).
Ethers THF, MTBE, Diethyl EtherGood Reaction medium; Precipitation prevention.
Hydrocarbons Hexanes, HeptaneLow / Variable Anti-solvent for crystallization; Wash solvent to remove non-polar impurities.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Phase separation; Washing away inorganic salts.
Acids HCl, TFAReactive AVOID for dissolution (causes deprotection).[3]

Critical Note on Hexanes: While N-Boc-amphetamine has low solubility in cold hexanes, it may dissolve in boiling hexanes/heptane. This temperature-dependent solubility gradient makes the Hexane/EtOAc system ideal for recrystallization.

Self-Validating Protocol: Gravimetric Solubility Determination

Since batch-specific purity affects solubility, researchers should not rely solely on literature values. Use this self-validating protocol to determine precise solubility limits for your specific lot.

Methodology: Saturation Shake-Flask Method
  • Preparation: Weigh 100 mg of N-Boc-amphetamine into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition. Inspect for dissolution (clear solution).

  • Validation (The "Self-Check"):

    • If dissolved < 500 µL: Solubility is High (>200 mg/mL).

    • If undissolved > 2 mL: Solubility is Low (<50 mg/mL).

    • Gravimetric Check: Filter the saturated solution, weigh a specific volume, evaporate to dryness, and weigh the residue to calculate exact concentration (

      
      ).
      

Process Workflows & Visualization

The solubility differential between the protected species (N-Boc) and the free amine/salts is the basis for purification.

Workflow 1: Solubility-Driven Extraction Logic

This diagram illustrates how solubility dictates the separation of N-Boc-amphetamine from reagents (excess Boc anhydride, unreacted amine salts) during workup.

ExtractionWorkflow Start Crude Reaction Mixture (N-Boc-Amphetamine + Salts + Impurities) Step1 Add Solvent System: DCM (or EtOAc) + Water Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgPhase Organic Phase (Bottom/Top) Contains: N-Boc-Amphetamine PhaseSep->OrgPhase Partition Coeff > 100 AqPhase Aqueous Phase Contains: Salts, Free Amine (if acidified) PhaseSep->AqPhase Hydrophilic Impurities Wash Wash Organic Phase 1. 0.5M HCl (Remove unreacted amine) 2. NaHCO3 (Remove acidic impurities) 3. Brine (Drying) OrgPhase->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Pure N-Boc-Amphetamine (Solid/Oil) Dry->Final

Figure 1: Extraction workflow leveraging the high lipophilicity of N-Boc-amphetamine to isolate it from aqueous-soluble impurities.

Workflow 2: Crystallization Strategy (Solvent/Anti-Solvent)

For solid N-Boc derivatives, crystallization is superior to chromatography for scale-up. This workflow relies on the temperature-dependent solubility in hydrocarbons.

Crystallization Dissolve 1. Dissolve Crude Min. Vol. Hot EtOAc (60°C) AddAnti 2. Add Anti-Solvent Warm Hexanes/Heptane (Until slight turbidity) Dissolve->AddAnti Reduce Solubility Cool 3. Controlled Cooling RT -> 4°C -> -20°C AddAnti->Cool Induce Nucleation Filter 4. Filtration Wash with cold Hexanes Cool->Filter Harvest Crystals

Figure 2: Crystallization protocol utilizing the differential solubility in Acetate/Hydrocarbon systems.

Deprotection & Stability Considerations

While this guide focuses on solubility, the ultimate fate of N-Boc-amphetamine is deprotection. The solubility profile changes drastically during this step.

  • The Switch: Upon treatment with acid (e.g., 4M HCl in Dioxane or TFA/DCM), the lipophilic N-Boc group is cleaved, yielding the amphetamine salt (hydrochloride or trifluoroacetate).

  • Solubility Inversion: The product salt is insoluble in DCM/EtOAc (often precipitating out) but highly soluble in water .

  • Process Tip: If using HCl/Ether or HCl/Dioxane, the deprotected amine salt will often precipitate directly, allowing for filtration—a highly efficient purification method driven by solubility inversion.

References

  • PubChem. (2024).[2][4] tert-butyl N-(1-phenylpropan-2-yl)carbamate (Compound Summary). National Library of Medicine. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Authoritative text on Boc-group stability and solubility properties).

  • Chakraborti, A. K., et al. (2006).[5] Perchloric acid adsorbed on silica-gel... for chemoselective N-tert-butoxycarbonylation.[5] Organic & Biomolecular Chemistry.[5][6][7] [Link]

Sources

Foundational

Is Tert-butyl N-(2-amino-1-phenylpropyl)carbamate a controlled substance precursor?

An In-Depth Technical Guide: Evaluating Tert-butyl N-(2-amino-1-phenylpropyl)carbamate as a Controlled Substance Precursor Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides a de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Evaluating Tert-butyl N-(2-amino-1-phenylpropyl)carbamate as a Controlled Substance Precursor

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate, examining its regulatory status and its chemical potential as a precursor to controlled substances. As the landscape of chemical regulation and illicit synthesis evolves, it is imperative for professionals in the field to understand the nuances of compounds that may occupy a legal grey area.

Executive Summary: A Tale of Two Realities

The central question is whether Tert-butyl N-(2-amino-1-phenylpropyl)carbamate is a controlled substance precursor. The answer is dichotomous:

  • De Jure (By Law): A comprehensive review of major international and national precursor control lists reveals that Tert-butyl N-(2-amino-1-phenylpropyl)carbamate is not explicitly listed as a controlled or regulated chemical precursor. This includes the United Nations Convention, the United States DEA's lists, and the European Union's regulations.

  • De Facto (In Fact): From a chemical standpoint, the molecule is a direct, one-step precursor to amphetamine. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be readily removed with high efficiency to yield the controlled substance. This positions the compound as a "masked" or "designer" precursor, a class of chemicals designed to circumvent existing regulations.

This guide will dissect this dichotomy, providing the regulatory context and the underlying chemical principles necessary for a comprehensive understanding.

Section 1: Regulatory Landscape and Precedent

The control of chemical precursors is a cornerstone of global efforts to combat the illicit manufacture of narcotic drugs and psychotropic substances. The primary international framework is the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 , which establishes two tables of controlled precursors.[1][2] National and regional bodies, such as the U.S. Drug Enforcement Administration (DEA) and the European Union, implement and often expand upon these lists.[3][4]

A thorough examination of these key regulatory lists indicates that Tert-butyl N-(2-amino-1-phenylpropyl)carbamate (and its various stereoisomers) is not specifically named.

Regulatory BodyPrecursor List/CategoryStatus of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate
United Nations Table I & Table II (1988 Convention)Not Listed[5]
United States (DEA) List I & List II ChemicalsNot Listed[3][6]
European Union Categories 1, 2, 3 & 4Not Listed[4][7]

Authoritative Insight: The Precedent of Boc-Protected Precursors

While the subject compound is not explicitly listed, regulatory bodies have demonstrated a clear awareness of the use of Boc-protecting groups to create "masked" precursors. A landmark example is tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) .

1-boc-4-AP is a precursor to fentanyl. Recognizing its use in illicit synthesis, both the United Nations and the European Union added it to their most strictly controlled precursor lists.[8][9] The DEA, in its rulemaking, explicitly stated that 1-boc-4-AP was already considered a regulated List I chemical because it is a carbamate of a listed chemical (N-phenylpiperidin-4-amine, or 4-AP), and subsequently created a specific listing for it to enhance clarity and enforcement.[10]

This regulatory action establishes a critical precedent: the use of a carbamate protecting group like Boc does not necessarily place a chemical outside the scope of control, especially when the underlying molecular scaffold is a known precursor.

Section 2: Chemical & Synthetic Vulnerability Assessment

The primary determinant of a substance's potential as a precursor is its chemical structure and the ease with which it can be converted into a controlled substance. Tert-butyl N-(2-amino-1-phenylpropyl)carbamate is, in essence, an N-Boc protected version of amphetamine.

The Role of the Tert-Butoxycarbonyl (Boc) Protecting Group

In organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to block a reactive functional group (like an amine) from participating in a reaction. The Boc group is one of the most common amine protecting groups due to its stability under many reaction conditions and, crucially, the ease with which it can be removed.[11][12]

The conversion of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate to amphetamine is a deprotection reaction. This is a fundamental, high-yield, and procedurally simple transformation taught in introductory organic chemistry.

Experimental Protocol: Acid-Catalyzed Deprotection

The cleavage of the Boc group is most commonly achieved through treatment with a strong acid.

Objective: To convert Tert-butyl N-(2-amino-1-phenylpropyl)carbamate into amphetamine via acid-catalyzed hydrolysis of the carbamate bond.

Materials:

  • Tert-butyl N-(2-amino-1-phenylpropyl)carbamate

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

  • Strong acid (e.g., Trifluoroacetic acid (TFA) or a solution of Hydrochloric acid (HCl) in an organic solvent)

  • Aqueous base for neutralization (e.g., Sodium bicarbonate or Sodium hydroxide solution)

  • Extraction solvent (e.g., Diethyl ether or DCM)

  • Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting carbamate in an appropriate anhydrous organic solvent (e.g., DCM) in a reaction vessel.

  • Acid Addition: Slowly add an excess of the strong acid (e.g., 2-4 equivalents of TFA) to the solution at room temperature. The reaction is often accompanied by the evolution of isobutylene gas and carbon dioxide.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching & Extraction): a. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of a weak base like sodium bicarbonate until the effervescence ceases. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM) multiple times to ensure full recovery of the product. c. Combine the organic layers.

  • Purification: a. Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. b. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4). c. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the amphetamine free base.

This straightforward, one-step process highlights the compound's significant vulnerability to being used as a direct precursor.

Visualization of the Synthetic Pathway

The following diagram illustrates the chemical transformation from the Boc-protected compound to amphetamine.

G cluster_0 Chemical Transformation start Tert-butyl N-(2-amino-1-phenylpropyl)carbamate product Amphetamine (Controlled Substance) start->product  Deprotection (1 Step) byproducts CO₂ + Isobutylene product->byproducts  + reagent Strong Acid (e.g., HCl, TFA) reagent->start

Caption: One-step conversion to a controlled substance.

Conclusion and Recommendations for Professionals

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate exists in a state of regulatory ambiguity. While it is not explicitly controlled under current major precursor chemical legislation, its chemical nature as a direct, easily convertible precursor to amphetamine makes it a substance of significant concern.

For researchers, scientists, and drug development professionals, the following guidance is crucial:

  • Due Diligence: Despite its uncontrolled status, treat this compound with a high degree of caution and responsibility. Maintain rigorous documentation of its purchase, storage, use, and disposal.

  • Awareness of "Masked Precursors": Recognize that regulatory agencies are increasingly aware of and taking action against "designer" or "masked" precursors that use protecting groups to circumvent the law.[13] The legal landscape can shift rapidly.

  • Know Your Customer/Supplier: Ensure all transactions involving this and structurally similar chemicals are with reputable and vetted entities. Be vigilant for any suspicious inquiries or orders.

References

  • MySkinRecipes. (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate. MySkinRecipes.
  • eQgest. (2025). Drug precursors regulated by the EU: 2 new substances. eQgest.
  • Federal Agency for Medicines and Health Products (FAMHP). (2023). Five new drug precursors added to list of scheduled substances. FAMHP.
  • ResearchGate. (n.d.). Review: Synthetic Methods for Amphetamine. ResearchGate.
  • Gal, J. (1977). Synthesis of (R)‐ and (S)‐amphetamine‐d3 from the corresponding phenylalanines. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Sunway Pharm Ltd. (n.d.). tert-butyl (R)-(2-amino-3-phenylpropyl)carbamate. Sunway Pharm Ltd.
  • UNIS Vienna. (2022). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. UNIS Vienna.
  • International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International Control. INCB.
  • ResearchGate. (2011). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. ResearchGate.
  • Health Products Regulatory Authority (HPRA). (n.d.). Categories of precursor chemicals. HPRA.
  • Publications Office of the European Union. (2023). Commission Delegated Regulation (EU) 2023/196. Official Journal of the European Union.
  • EUR-Lex. (2022). L_2023027EN.01000101.xml. European Union.
  • Justia Patents. (2013). Process for the synthesis of amphetamine derivatives. Justia.
  • Wikipedia. (n.d.). DEA list of chemicals. Wikipedia.
  • Ravimiamet. (2023). What are drug precursors?. Ravimiamet.
  • Wikipedia. (n.d.). United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. Wikipedia.
  • Google Patents. (n.d.). US8487134B2 - Process for the synthesis of amphetamine derivatives. Google Patents.
  • United Nations. (2025). The International Drug Control Conventions. United Nations.
  • United Nations Treaty Collection. (1990). Vienna Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. UNTC.
  • Drug Enforcement Administration. (2016). Orange Book - List of Controlled Substances and Regulated Chemicals. DEA.
  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register.
  • Regulations.gov. (2022). Designation of a List I Chemical: 4-Piperidone. Regulations.gov.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Reductive Amination for the Synthesis of N-Boc-1-phenylpropan-2-amine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Boc Protected Amines In the landscape of modern organic synthesis and pharmaceutical development, N-Boc protec...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Boc Protected Amines

In the landscape of modern organic synthesis and pharmaceutical development, N-Boc protected amines are indispensable intermediates. The tert-butoxycarbonyl (Boc) group provides robust protection for primary and secondary amines, enabling complex molecular manipulations at other sites without undesired side reactions at the nitrogen atom.[1] Its stability under a wide range of non-acidic conditions, coupled with its straightforward removal under mild acidic treatment, makes it a protecting group of choice.[2]

This guide focuses on the synthesis of N-Boc-1-phenylpropan-2-amine, a valuable building block in medicinal chemistry. We will explore the nuances of its synthesis via reductive amination, a powerful and versatile method for forming carbon-nitrogen bonds.[3][4] Our discussion will move beyond a simple recitation of steps to provide a deep dive into the mechanistic rationale, the critical choice of reagents, and field-proven protocols designed for efficiency and high yield. We will specifically detail a one-pot tandem procedure that combines the reductive amination of phenylacetone with an in-situ N-Boc protection step, streamlining the synthetic process significantly.[5][6][7]

Mechanistic Foundations of Reductive Amination

The reductive amination of a ketone, such as phenylacetone, proceeds through a well-understood, two-stage mechanism. A successful synthesis hinges on balancing the equilibrium of the first stage while ensuring the second stage proceeds irreversibly.

Stage 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of an amine (in this case, ammonia) on the electrophilic carbonyl carbon of phenylacetone.[8] This forms an unstable carbinolamine intermediate. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The subsequent elimination of water generates a C=N double bond, forming an imine. This imine can then be protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[9][10][11]

Stage 2: Hydride Reduction A selective reducing agent, typically a borohydride derivative, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[12] This nucleophilic attack breaks the pi bond of the C=N moiety and forms the final C-N single bond of the amine product.

The entire process is a delicate balance of pH. The reaction requires a mildly acidic environment (typically pH 4-6) to catalyze the dehydration of the carbinolamine.[13] However, if the pH is too low, the ammonia nucleophile will be excessively protonated into its non-nucleophilic ammonium form, stalling the initial attack on the ketone.[9]

Caption: Figure 1: General Mechanism of Reductive Amination

Optimizing Reaction Conditions: A Strategic Selection of Reagents

The success of the synthesis is critically dependent on the judicious choice of reagents and solvent. Each component plays a specific role in maximizing yield and minimizing side-product formation.

Nitrogen Source

While ammonia gas could be used, it is often impractical in a laboratory setting. A more convenient and common approach is to use an ammonium salt, such as ammonium acetate or ammonium chloride . These salts serve a dual purpose: they act as the ammonia source and help buffer the reaction mixture to the optimal pH range for imine formation.[9]

The Reducing Agent: A Choice Dictated by Selectivity

The cornerstone of a successful one-pot reductive amination is a reducing agent that can selectively reduce the iminium ion intermediate without acting on the starting ketone.[13]

  • Sodium Borohydride (NaBH₄): This common reagent is generally too reactive. It will rapidly reduce the phenylacetone to the corresponding alcohol, preventing the desired imine formation.[12]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is a classic choice for reductive aminations. The electron-withdrawing cyano group tempers its reactivity, making it selective for the iminium ion over the ketone at a controlled pH.[8][10] However, its high toxicity and the generation of toxic cyanide byproducts are significant drawbacks.[13]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice and is highly recommended for this synthesis. STAB is a milder, non-toxic reducing agent that is highly selective for imines and iminium ions.[14] It can be used in aprotic solvents like dichloromethane (DCE) and does not require strict pH monitoring, as the acetic acid generated during the reaction can help catalyze imine formation.[2][14]

Solvent System

The choice of solvent is often dictated by the chosen reducing agent.

  • Dichloromethane (DCE) or Tetrahydrofuran (THF) are excellent choices when using STAB, as they are aprotic and effectively solubilize the reactants.[14] DCE is often preferred for its ability to facilitate faster reaction rates.[2][14]

  • Methanol (MeOH) is commonly used with NaBH₃CN but can lead to the formation of acetal or ketal side products with the carbonyl starting material.

One-Pot N-Boc Protection

To maximize efficiency, the crude primary amine formed from the reductive amination can be directly protected in the same reaction vessel. This tandem approach avoids a separate workup and purification step for the intermediate amine.[6][7] The protecting agent, di-tert-butyl dicarbonate ((Boc)₂O) , is added to the reaction mixture along with a mild base (e.g., triethylamine or sodium bicarbonate) to neutralize the acid present and facilitate the nucleophilic attack of the newly formed amine onto the Boc anhydride.

ParameterSodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)Catalytic Hydrogenation (H₂/Pd, Ni)
Selectivity Good; reduces iminium ions over ketones.[13]Excellent; highly selective for iminium ions.[14]Can reduce ketones and other functional groups.[4]
Solvent Typically Methanol (MeOH).Dichloromethane (DCE), THF.[14]Alcohols (EtOH, MeOH).
pH Control Critical; requires careful monitoring (pH 6-7).[13]Not strictly required; self-catalyzing.[14]Neutral.
Toxicity High; generates toxic cyanide waste.[13]Low; byproducts are acetate and borate salts.Low; requires handling of flammable H₂ gas.
Pros Well-established, effective.High yields, mild, safer, broad scope.Scalable, industrially relevant.[3]
Cons Highly toxic, requires pH control.Higher cost, moisture sensitive.Requires specialized pressure equipment.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Detailed Experimental Protocol

This protocol details the recommended one-pot tandem synthesis of N-Boc-1-phenylpropan-2-amine using sodium triacetoxyborohydride.

Materials and Reagents:

  • Phenylacetone (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (2.0-3.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCE), anhydrous

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenylacetone (1.0 eq) and ammonium acetate (2.5 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCE) to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the phenylacetone.

  • Initiation of Reductive Amination: Stir the resulting suspension vigorously at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • In-Situ N-Boc Protection: Once the reductive amination is complete, add triethylamine (2.5 eq) to the reaction mixture, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).

  • Protection Reaction: Stir the mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete formation of the N-Boc protected product.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution or water. Stir for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Workup - Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure N-Boc-1-phenylpropan-2-amine.

Sources

Application

Chiral resolution of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate enantiomers

An Application Note and Protocol for the Chiral Resolution of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate Enantiomers Authored by: Gemini, Senior Application Scientist Abstract The enantiomers of chiral amines are fun...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chiral Resolution of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate Enantiomers

Authored by: Gemini, Senior Application Scientist

Abstract

The enantiomers of chiral amines are fundamental building blocks in modern drug discovery and development, often exhibiting vastly different pharmacological and toxicological profiles. Tert-butyl N-(2-amino-1-phenylpropyl)carbamate, an N-Boc protected derivative of 1-phenyl-1,2-propanediamine, is a valuable chiral intermediate. Obtaining this compound in high enantiomeric purity is critical for the stereoselective synthesis of more complex pharmaceutical agents. This document provides a detailed guide to the chiral resolution of its racemic mixture using diastereomeric salt crystallization, a robust and scalable classical technique. We present a comprehensive protocol using (+)-Dibenzoyl-D-tartaric acid as the resolving agent, explain the underlying chemical principles, and detail the analytical methods required to validate the enantiomeric purity of the final product.

Introduction: The Imperative of Chirality in Drug Development

In stereochemistry, enantiomers are mirror-image isomers that are non-superimposable. While they share identical physical properties in an achiral environment, their interactions with other chiral molecules—such as biological receptors, enzymes, and transporters—can differ dramatically. This principle is a cornerstone of pharmacology, where one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate possesses two chiral centers, but its utility as a synthetic intermediate often relies on controlling the stereochemistry derived from the 1-phenyl-2-aminopropyl backbone, which is structurally related to norephedrine. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a versatile precursor for further chemical transformations. The resolution of its enantiomers is therefore a crucial step to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide provides both the foundational theory and a practical, field-tested protocol for achieving this separation.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The most common and industrially viable method for separating enantiomers of a racemic amine is through their conversion into a pair of diastereomeric salts.[1][2][3] The logic of this technique rests on a simple, yet powerful, principle:

  • Enantiomers ((R)-Amine and (S)-Amine) have identical physical properties (e.g., solubility, melting point) and cannot be separated by standard techniques like crystallization.

  • Diastereomers , which are stereoisomers that are not mirror images, possess different physical properties.[3][4][5]

By reacting the racemic amine mixture (a 1:1 mixture of (R)- and (S)-enantiomers) with a single, pure enantiomer of a chiral acid (the "resolving agent"), two diastereomeric salts are formed.

(±)-Amine + (+)-Chiral Acid → [(+)-Amine·(+)-Acid] + [(-)-Amine·(+)-Acid]

These two salts, being diastereomers, will exhibit different solubilities in a given solvent system.[4][6] This solubility difference is the key that allows for their separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor. The crystallized salt can then be physically separated, and the desired pure amine enantiomer is recovered by treatment with a base.[4][7]

Experimental Workflow: A Visual Guide

The overall process, from the racemic starting material to the isolated, enantiomerically pure product and its verification, is outlined below.

G cluster_0 PART A: Chiral Resolution cluster_1 PART B: Analytical Verification Racemic_Amine Racemic tert-butyl N-(2-amino-1-phenylpropyl)carbamate Salt_Formation Step 1: Diastereomeric Salt Formation (Reaction in suitable solvent) Racemic_Amine->Salt_Formation Resolving_Agent (+)-Dibenzoyl-D-tartaric Acid (Resolving Agent) Resolving_Agent->Salt_Formation Crystallization Step 2: Fractional Crystallization (Cooling & Isolation) Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble Less Soluble Diastereomeric Salt (Crystals) Filtration->Less_Soluble Solid More_Soluble More Soluble Diastereomeric Salt (Mother Liquor) Filtration->More_Soluble Liquid Liberation Step 3: Liberation of Free Amine (Basification, e.g., with NaOH) Less_Soluble->Liberation Extraction Step 4: Extraction & Purification Liberation->Extraction Pure_Enantiomer Isolated Pure Enantiomer Extraction->Pure_Enantiomer QC_Sample Sample of Isolated Enantiomer Pure_Enantiomer->QC_Sample Chiral_HPLC Chiral HPLC Analysis QC_Sample->Chiral_HPLC Data_Analysis Data Analysis (Peak Integration) Chiral_HPLC->Data_Analysis Final_Report Enantiomeric Excess (e.e.) Report Data_Analysis->Final_Report

Caption: Overall workflow for the chiral resolution and subsequent analytical validation.

Detailed Protocol: Diastereomeric Salt Crystallization

This protocol is a robust starting point. Note: The optimal solvent, temperature, and stoichiometry are highly dependent on the specific substrate and must be determined empirically through screening.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
Racemic tert-butyl N-(2-amino-1-phenylpropyl)carbamate>98%CommercialStarting material
(+)-Dibenzoyl-D-tartaric acid (anhydrous)>99% (Chiral pure)CommercialChiral resolving agent
Methanol (MeOH)AnhydrousCommercialSolvent for salt formation/crystallization
Ethyl Acetate (EtOAc)Reagent GradeCommercialSolvent for extraction
Sodium Hydroxide (NaOH)PelletsCommercialBase for liberating the free amine
Deionized WaterN/AIn-houseSolvent for workup
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent
Büchner Funnel, Filter Flask, Filter PaperN/ALab SupplyFiltration
Separatory FunnelN/ALab SupplyLiquid-liquid extraction
Rotary EvaporatorN/ALab EquipmentSolvent removal
Step-by-Step Procedure

Step 1: Formation of Diastereomeric Salts

  • Causality: This step converts the enantiomeric pair into diastereomers with different physical properties. The choice of solvent is critical; it must dissolve the reactants but allow for the selective crystallization of one diastereomeric salt upon cooling. Methanol is often a good starting point for polar amine salts.[7]

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic tert-butyl N-(2-amino-1-phenylpropyl)carbamate in 100 mL of methanol. Warm gently if necessary to achieve complete dissolution.

  • In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in 100 mL of methanol.

  • Slowly add the resolving agent solution to the amine solution with constant stirring. An exothermic reaction may be observed, and the solution may become cloudy.

  • Gently heat the combined mixture until a clear solution is re-formed.

Step 2: Fractional Crystallization

  • Causality: This step exploits the differential solubility of the diastereomeric salts. Slow, controlled cooling is crucial to promote the formation of pure crystals of the less soluble salt and prevent the co-precipitation of the more soluble diastereomer.[7]

  • Cover the flask and allow the solution to cool slowly to room temperature overnight. Do not disturb the flask during this period.

  • Further cool the flask in an ice bath (0-4 °C) for 2-4 hours to maximize the precipitation of the less soluble salt.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of cold methanol to remove any residual mother liquor, which contains the more soluble diastereomeric salt.

  • Air-dry the crystals. This crystalline solid is the isolated diastereomeric salt.

Step 3: Liberation of the Free Amine Enantiomer

  • Causality: The isolated salt is treated with a strong base to neutralize the acidic resolving agent, thereby "liberating" the free amine in its enantiomerically enriched form.[4][7]

  • Suspend the dried diastereomeric salt crystals in a mixture of 100 mL of deionized water and 100 mL of ethyl acetate in a separatory funnel.

  • Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) while shaking, venting frequently. Continue adding base until the solution is strongly alkaline (pH > 12) and all the solid has dissolved.

  • The dibenzoyl-D-tartaric acid will move into the aqueous layer as its sodium salt, while the free amine will remain in the ethyl acetate layer.

Step 4: Extraction and Purification

  • Causality: Standard liquid-liquid extraction isolates the organic-soluble free amine from the aqueous phase. A drying agent removes residual water before solvent evaporation to yield the pure product.

  • Separate the organic (ethyl acetate) layer.

  • Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Combine all organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the enantiomerically enriched tert-butyl N-(2-amino-1-phenylpropyl)carbamate as an oil or solid.

Analytical Verification of Enantiomeric Purity

A successful resolution must be quantitatively confirmed. Chiral High-Performance Liquid Chromatography (HPLC) is the most direct and reliable method for determining the enantiomeric excess (e.e.) of the product.[8][9][10]

Protocol: Chiral HPLC Analysis

G Prep 1. Sample Preparation (Dissolve product in mobile phase) Inject 2. Injection (Inject onto Chiral HPLC system) Prep->Inject Separate 3. Separation (Enantiomers separate on Chiral Stationary Phase) Inject->Separate Detect 4. Detection (UV Detector) Separate->Detect Chromatogram 5. Output (Chromatogram with two peaks) Detect->Chromatogram Calculate 6. Calculation (e.e. = |Area1 - Area2| / |Area1 + Area2| * 100) Chromatogram->Calculate

Caption: Workflow for determining enantiomeric excess (e.e.) using Chiral HPLC.

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IE)
Mobile Phase Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the final product in 1 mL of the mobile phase.

Data Interpretation: The chromatogram should show two separated peaks corresponding to the two enantiomers. The enantiomeric excess (e.e.) is calculated from the integrated areas of the two peaks (A1 and A2):

  • e.e. (%) = [ |A1 - A2| / (A1 + A2) ] x 100

A successful resolution should yield an e.e. of >95%. If the purity is insufficient, a recrystallization of the diastereomeric salt can be performed to improve the e.e.[7]

Expected Results & Troubleshooting

ParameterExpected Outcome
Yield Theoretical maximum is 50%. Practical yields range from 30-45%.
Enantiomeric Excess (e.e.) >95% after one crystallization. >99% may be achieved with recrystallization.
Optical Rotation A non-zero value measured by polarimetry, confirming optical activity.
ProblemPossible CauseSuggested Solution
No crystals form upon cooling. 1. Solution is too dilute. 2. Solvent is not optimal.1. Carefully evaporate some solvent. 2. Screen other solvents (e.g., ethanol, isopropanol, or mixtures).
An oil precipitates instead of crystals. 1. Solvent is too polar. 2. Impurities are present.1. Use a less polar solvent or a solvent mixture.[7] 2. Ensure high purity of starting materials.
Low yield of isolated salt. 1. Crystallization time was too short. 2. Suboptimal solvent system.1. Increase cooling time or lower the temperature further. 2. Optimize the solvent for a larger solubility difference.
Low enantiomeric excess (e.e.). 1. Co-crystallization of the undesired diastereomer. 2. Incomplete washing.1. Recrystallize the diastereomeric salt from the same or a different solvent.[7] 2. Ensure crystals are washed with cold solvent.

Conclusion

The chiral resolution of tert-butyl N-(2-amino-1-phenylpropyl)carbamate via diastereomeric salt formation is a classic, reliable, and scalable method for producing enantiomerically pure material essential for asymmetric synthesis. The success of the procedure hinges on the careful selection of the resolving agent and crystallization solvent, controlled crystallization conditions, and rigorous analytical verification. The protocols and insights provided in this guide offer researchers a comprehensive framework for efficiently obtaining these valuable chiral building blocks.

References

  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqWBOh7uCOIkZ1JLNFLpSamPDus-eNYaytJyd1A1J6-SUY0XMUKQWLJRi162fsW9DF1rcliBS9G93tJBwAdKJ7EfRQHy1nv8tKzDC7u04d79HlRnUY9OpqRyzzy-BExHwDs_2xJziv-tnU_XVYhvDxlgGPKfTHY-B0OEjG974dGh6lIFlf8yDvji76JKBeQYqhLBqPYAXfpumwm2l-OprMi7_bKPezURxo4k5IJMVzE55va3OAMT1ao79SNuCYvA==]
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  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4029983/]
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Method

Application Note: Recrystallization Strategies for N-Boc-Amphetamine

Disclaimer: This document is for educational and research purposes only. It outlines standard chemical purification techniques for carbamate-protected amines.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is for educational and research purposes only. It outlines standard chemical purification techniques for carbamate-protected amines. The compound discussed (N-Boc-amphetamine) is a protected intermediate of a controlled substance (Schedule II in the US). All experimental work involving this compound must be conducted in strict compliance with local, state, and federal regulations (e.g., DEA registration in the US) and within an authorized laboratory setting.

Abstract & Scope

This guide details the purification of tert-butyl N-(1-phenylpropan-2-yl)carbamate (N-Boc-amphetamine). While often isolated as a viscous oil or low-melting solid, high-purity crystalline forms are required for analytical standards and subsequent pharmaceutical applications. This protocol focuses on overcoming common "oiling out" phenomena associated with Boc-protected amines through thermodynamic solubility profiling and precise solvent selection.

Physicochemical Profile & Solubility Logic

To design an effective recrystallization system, we must analyze the molecular interaction potential of the target against potential solvents.

PropertyValue / CharacteristicImplication for Recrystallization
Molecular Weight 235.32 g/mol Small molecule; kinetics favor rapid nucleation.
LogP (Predicted) ~3.3 (Lipophilic)Highly soluble in non-polar organics; insoluble in water.
H-Bond Donors 1 (Amide NH)Weak donor capability due to Boc steric bulk.
H-Bond Acceptors 2 (Carbonyl oxygens)Good solubility in alcohols and chlorinated solvents.
Physical State Waxy Solid / OilHigh tendency to "oil out" (liquid-liquid phase separation) before crystallizing.
The "Like Dissolves Like" Nuance

N-Boc-amphetamine occupies a "middle ground" of polarity. It is too lipophilic for pure water but too polar to be insoluble in pure hexane at room temperature. Therefore, a Binary Solvent System (Solvent + Anti-Solvent) is the most effective strategy.

Recommended Solvent Systems

System A: The Non-Polar Standard (High Success Rate)

Best for removing polar impurities (unreacted salts, urea byproducts).

  • Solvent (Dissolver): Ethyl Acetate (EtOAc)[1][2]

  • Anti-Solvent (Precipitator): n-Hexane or n-Heptane

  • Ratio: Typically 1:4 to 1:6 (EtOAc:Hexane)

  • Mechanism: The compound dissolves readily in warm EtOAc. The addition of non-polar Hexane reduces the dielectric constant of the mixture, forcing the carbamate to organize into a crystal lattice as it cools.

System B: The Alcohol/Water System (Alternative)

Best for removing lipophilic impurities (Boc-anhydride, heavy oils).

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Anti-Solvent: Cold Water

  • Ratio: Variable (Titration method)

  • Mechanism: The hydrophobic phenyl and tert-butyl groups drive precipitation as water concentration increases. Note: This system carries a higher risk of oiling out if water is added too quickly.

Protocol 1: Systematic Solvent Screening

Do not commit the entire batch to a solvent system without validation.

  • Preparation: Place 50 mg of crude N-Boc-amphetamine into three separate HPLC vials.

  • Dissolution (Hot):

    • Vial 1: Add EtOAc dropwise at 50°C until dissolved.

    • Vial 2: Add IPA dropwise at 50°C until dissolved.

    • Vial 3: Add Toluene dropwise at 60°C until dissolved.

  • Anti-Solvent Addition:

    • Vial 1: Add warm Hexane dropwise until persistent turbidity (cloudiness) appears. Re-dissolve with 1 drop of EtOAc.

    • Vial 2: Add warm Water dropwise until turbid.

    • Vial 3: Allow to cool (Single solvent method).

  • Observation: Cap vials and let cool to Room Temperature (RT), then 4°C.

    • Success: Distinct geometric crystals (needles or plates).

    • Failure: Amorphous gum or oil droplets at the bottom.

Protocol 2: Bulk Recrystallization (EtOAc/Hexane System)

Standard Operating Procedure for 1.0 g - 10.0 g scale.

Step-by-Step Methodology

1. Dissolution

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate (minimal volume) while heating to 50-55°C in a water bath.

  • Swirl constantly. Add solvent only until the solid disappears.

  • Critical: If the solution is colored/dirty, add activated charcoal, stir for 5 mins, and filter hot through Celite.

2. The Cloud Point (Nucleation)

  • Maintain temperature at 50°C.

  • Slowly add warm n-Hexane (approx. 40°C) down the side of the flask.

  • Stop immediately when a faint, persistent cloudiness (turbidity) remains.

  • Add 2-3 drops of EtOAc to clear the solution back to transparent.

3. Controlled Cooling (Thermodynamics)

  • Remove flask from heat. Place on a cork ring or wood block (insulator).

  • Cover with foil (minimize evaporation).

  • Allow to reach Room Temperature undisturbed (approx. 1-2 hours).

  • Observation: If oil droplets form, reheat and add slightly more EtOAc. If crystals form, proceed.[3][4][5]

4. Maximizing Yield

  • Once at RT, move the flask to a refrigerator (4°C) for 4-12 hours.

  • Optional: Further cooling to -20°C may increase yield but risks precipitating impurities.

5. Isolation

  • Filter crystals using a Buchner funnel (vacuum filtration).

  • Wash the filter cake with cold Hexane (0°C) to remove surface mother liquor.

  • Dry under high vacuum at RT (Boc groups are thermally stable but can degrade >150°C or in acid; avoid excessive heat).

Visualization: Process Workflow

RecrystallizationFlow Start Crude N-Boc-Amphetamine Dissolve Dissolve in Min. EtOAc (50°C) Start->Dissolve Filter Hot Filtration (Optional) Remove insolubles/charcoal Dissolve->Filter If dirty AntiSolvent Add Warm Hexane Until Turbid (Cloud Point) Dissolve->AntiSolvent Filter->AntiSolvent Clear Add drops of EtOAc to clear turbidity AntiSolvent->Clear CoolRT Slow Cool to RT (Insulated) Clear->CoolRT Check Check Phase State CoolRT->Check Check->Dissolve Oiling Out (Re-heat) CoolCold Cool to 4°C Check->CoolCold Crystals forming Collect Vacuum Filtration & Cold Hexane Wash CoolCold->Collect

Figure 1: Logical flow for the binary solvent recrystallization of lipophilic carbamates.

Troubleshooting: The "Oiling Out" Phenomenon

Boc-amines are notorious for separating as oils because their melting points are often depressed by impurities, dropping below the solvent boiling point.

SymptomCauseCorrective Action
Oiling Out Solution cooled too fast; supersaturation too high.Re-heat to dissolve oil. Add 10% more EtOAc. Cool slower (wrap flask in towel).
No Crystals Too much solvent (undersaturated).Evaporate 20% of solvent volume under nitrogen stream. Re-cool.
Sticky Gum Impurities preventing lattice formation.Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

Analytical Verification

Ensure the purified product meets standards before use.

  • Melting Point: Pure N-Boc-amphetamine should have a sharp melting range (typically between 50-85°C depending on enantiomeric purity). Broad ranges (>2°C) indicate solvent occlusion.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 10% EtOAc in Hexane.

    • Visualization: UV (254 nm) or Ninhydrin (requires heating/deprotection on plate).

    • Result: Single spot, higher Rf than free amine.

  • 1H-NMR (CDCl3): Verify the ratio of the Boc tert-butyl singlet (~1.4 ppm, 9H) to the aromatic protons (5H) and the methyl doublet (3H).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard text for carbamate handling).

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved October 26, 2023.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19706139, N-Boc (R)-Amphetamine. Retrieved October 26, 2023.

Sources

Application

Preparation of N-methylated derivatives from N-Boc-amphetamine

Application Note: High-Fidelity Preparation of N-Methylated Amphetamine Derivatives via N-Boc Intermediates Legal & Safety Disclaimer WARNING: Amphetamine and Methamphetamine are Schedule II controlled substances in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of N-Methylated Amphetamine Derivatives via N-Boc Intermediates

Legal & Safety Disclaimer

WARNING: Amphetamine and Methamphetamine are Schedule II controlled substances in the United States (CSA) and Class B drugs in the United Kingdom. The protocols described herein are strictly for the preparation of analytical reference standards and metabolic study controls within accredited, licensed facilities (e.g., DEA-registered laboratories). Unauthorized synthesis is a felony.

Safety: Methyl iodide (MeI) is a potent neurotoxin and suspected carcinogen. Sodium hydride (NaH) is pyrophoric. All operations must be conducted in a functioning fume hood under inert atmosphere.

Abstract & Scope

This application note details the rigorous synthesis of N-methylated amphetamine derivatives (specifically Methamphetamine) from N-Boc-amphetamine. While direct methylation of primary amines often leads to over-alkylation (forming tertiary amines and quaternary ammonium salts), the use of the tert-butyloxycarbonyl (Boc) protecting group allows for controlled, mono-methylation.

This protocol is designed for researchers requiring high-purity (>99.5%) analytical standards for forensic impurity profiling, chiral separation validation, and CYP450 metabolic assays.

Reaction Strategy & Mechanistic Insight

The transformation relies on the acidity of the carbamate N-H proton. Unlike the N-H protons of simple amines (pKa ~35), the N-H proton of a Boc-protected amine has a pKa of approximately 17, rendering it abstractable by moderately strong bases like Sodium Hydride (NaH).

The Pathway:

  • Deprotonation: NaH removes the carbamate proton, generating a nitrogen anion stabilized by delocalization into the carbonyl oxygen.

  • SN2 Alkylation: The nucleophilic nitrogen attacks Methyl Iodide (MeI).

  • Deprotection: Acidolytic cleavage of the Boc group yields the secondary amine salt.

Critical Control Point: To prevent racemization of the chiral center at the


-carbon, the reaction temperature must be strictly controlled during the deprotonation phase.
Visualizing the Reaction Pathway

ReactionScheme SM N-Boc-Amphetamine (Starting Material) Inter Nitrogen Anion (Intermediate) SM->Inter NaH, DMF 0°C, 30 min Prod1 N-Methyl-N-Boc-Amphetamine (Protected Product) Inter->Prod1 MeI (1.5 eq) 0°C to RT, 2h Final Methamphetamine HCl (Target Standard) Prod1->Final 4M HCl/Dioxane Deprotection

Figure 1: Step-wise synthetic pathway from protected precursor to final salt standard.

Experimental Protocols

Materials Required
ReagentPurity/GradeRole
N-Boc-Amphetamine>98% (Chiral or Racemic)Precursor
Sodium Hydride (NaH)60% dispersion in mineral oilBase
Methyl Iodide (MeI)99%, stabilized w/ CuAlkylating Agent
DMF (N,N-Dimethylformamide)Anhydrous, Sure/Seal™Solvent
4M HCl in DioxaneAnhydrousDeprotection Agent
Protocol A: N-Methylation of N-Boc-Amphetamine

Objective: Synthesis of tert-butyl methyl(1-phenylpropan-2-yl)carbamate.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Argon (Ar) for 15 minutes.

  • Solvation: Dissolve N-Boc-amphetamine (1.0 eq, 2.35 g, 10 mmol) in anhydrous DMF (20 mL) . Inject into the RBF via syringe.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Deprotonation:

    • Note: NaH is usually added as a solid. Briefly remove the septum to add NaH (1.5 eq, 0.60 g of 60% dispersion) in one portion against a positive flow of Argon.

    • Observation: Vigorous bubbling (

      
       gas) will occur. Stir at 0°C for 30 minutes until gas evolution ceases.
      
  • Alkylation:

    • Add Methyl Iodide (MeI) (2.0 eq, 1.25 mL) dropwise via syringe over 5 minutes.

    • Critical: Keep the reaction at 0°C during addition to minimize exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Validation: Spot on TLC (20% EtOAc/Hexanes). The N-H carbamate (SM) usually stains differently than the N-Me carbamate (Product) using Ninhydrin or PMA.

  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with distilled water (50 mL) .

    • Extract with Ethyl Acetate (3 x 30 mL) .

    • Wash combined organics with LiCl (5% aq) (to remove DMF) and Brine .

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Result: A pale yellow oil (N-Methyl-N-Boc intermediate). Yields are typically quantitative (>95%).[1]

Protocol B: Deprotection to Methamphetamine HCl

Objective: Removal of the Boc group to yield the secondary amine salt.

  • Dissolution: Dissolve the crude oil from Protocol A in dry Dioxane (5 mL) (or Diethyl Ether).

  • Acidification: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. A white precipitate should form.

    • Troubleshooting: If no precipitate forms, add dry Diethyl Ether or Hexane to induce crystallization.

  • Isolation: Filter the solid under vacuum or nitrogen pressure. Wash with cold Ether.

  • Drying: Dry under high vacuum to remove trace solvent and HCl.

Analytical Validation & Quality Control

To ensure the material is suitable as a reference standard, the following criteria must be met.

Analytical MethodExpected ResultPurpose
1H NMR (CDCl3) Singlet at

~2.7 ppm (3H, N-CH3). Absence of singlet at

~1.4 ppm (Boc t-Bu).
Confirm structure & deprotection.
LC-MS (ESI+) [M+H]+ = 150.12 m/z.Mass confirmation.[2]
Chiral HPLC Single peak (if starting with pure enantiomer).Crucial: Verify no racemization occurred.
Workflow Visualization

Workflow start Start: N-Boc-Amphetamine step1 1. Dissolve in DMF (Ar atm) 2. Cool to 0°C start->step1 step2 3. Add NaH (Base) Wait for H2 evolution step1->step2 step3 4. Add MeI (Alkylating Agent) Stir 3h step2->step3 step4 5. Quench (H2O) & Extract (EtOAc) 6. Wash (LiCl/Brine) & Dry step3->step4 step5 7. Deprotection (HCl/Dioxane) step4->step5 end Final: Methamphetamine HCl (White Solid) step5->end

Figure 2: Operational workflow for the synthesis and isolation of the target standard.

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylation of amino acids and peptides with methyl iodide and sodium hydride. Canadian Journal of Chemistry, 55(5), 906-910. Link

  • UNODC (United Nations Office on Drugs and Crime). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Scientific and Technical Notes. Link

  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids.[3] University of California, Santa Cruz. Link

  • Hansen, J., et al. (2008). Synthetic Methods for Amphetamine. Journal of Organic Chemistry. (Contextual reference for stereochemical stability). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Boc-Amphetamine Synthesis

A Guide for Researchers and Drug Development Professionals Disclaimer: This document is intended for qualified researchers, scientists, and drug development professionals in legally sanctioned laboratory settings only. A...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for qualified researchers, scientists, and drug development professionals in legally sanctioned laboratory settings only. Amphetamine is a controlled substance, and its synthesis and handling are subject to strict national and international regulations. All procedures must be conducted in compliance with these regulations and with appropriate institutional oversight and safety protocols.

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and peptide synthesis, for the protection of amine functionalities.[1] Its widespread use stems from its ease of introduction, stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[2] The synthesis of N-Boc-amphetamine is a critical step in the development of various amphetamine derivatives and prodrugs.[3][4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize reaction conditions, maximize yields, and ensure the purity of N-Boc-amphetamine.

Core Principles: The N-Boc Protection Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine of amphetamine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1] This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[5] In the presence of a base, the protonated amine intermediate is neutralized, driving the reaction to completion.[1][5]

Caption: Base-catalyzed mechanism for N-Boc protection of amphetamine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of N-Boc-amphetamine, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most probable causes?

Low yields can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor stoichiometry.

  • Reagent Degradation: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time, especially if not stored properly.[6] Amphetamine free base can be susceptible to oxidation.

  • Suboptimal pH: If starting from an amphetamine salt (e.g., sulfate or hydrochloride), failure to adequately neutralize it to the free base will prevent the reaction, as the protonated amine is not nucleophilic.

  • Inefficient Workup: Significant product loss can occur during the extraction and washing steps, especially if emulsions form or if the pH is not controlled correctly.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.

Q2: How do I select the optimal solvent for the reaction?

The choice of solvent is crucial for ensuring that all reactants remain in solution and for influencing reaction kinetics. Aprotic solvents are generally preferred. Alcoholic solvents like methanol can also be used and have been reported to enhance the rate of Boc protection for some amines.[7]

SolventPolarityBoiling Point (°C)Comments
Dichloromethane (DCM)Medium39.6Excellent solvent for amphetamine and (Boc)₂O. Easy to remove under vacuum.[8]
Tetrahydrofuran (THF)Medium66Good alternative to DCM. Higher boiling point may require more energy for removal.[8]
Acetonitrile (ACN)High82Can be used, particularly in reactions catalyzed by DMAP.[9][10]
Methanol (MeOH)High64.7Can accelerate the reaction but may participate in side reactions if conditions are not controlled.[7]
Ethyl Acetate (EtOAc)Medium77.1Often used in workup but can also serve as the reaction solvent.[3][4]

Recommendation: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points due to their inert nature and good solvating properties for the reactants.[8]

Q3: Is a base required? If so, which one is best and how much should I use?

While the reaction can proceed without a base, it is often slow as the tert-butoxide generated during the reaction is the only base present.[5] An external base is highly recommended to neutralize the protonated amine intermediate and accelerate the reaction.[1]

  • Triethylamine (TEA, Et₃N): A common, cost-effective choice. Its pKaH (~10.7) is sufficient to deprotonate the intermediate. Use 1.1 to 1.5 equivalents.[8]

  • Diisopropylethylamine (DIPEA): Also known as Hünig's base, it is more sterically hindered and less nucleophilic than TEA, which can be advantageous in preventing side reactions.

  • 4-Dimethylaminopyridine (DMAP): A highly effective catalyst, often used in small amounts (0.05-0.1 eq) alongside a stoichiometric base like TEA.[9][10] It accelerates the reaction by forming a more reactive intermediate with (Boc)₂O.

Recommendation: Use Triethylamine (1.2 equivalents) for routine syntheses. For sluggish reactions, the addition of a catalytic amount of DMAP (0.1 equivalents) can be highly effective.

Q4: My reaction is incomplete even after several hours. How can I drive it to completion?
  • Check Stoichiometry: Ensure a slight excess of (Boc)₂O is used, typically 1.1 to 1.2 equivalents. This helps to compensate for any potential degradation and drives the equilibrium towards the product.[8]

  • Temperature: The reaction is typically run at room temperature.[8] If it is slow, gentle heating to 40-50 °C can increase the rate, but be cautious as this can also promote the decomposition of (Boc)₂O.[11]

  • Monitor Progress: Do not rely on a fixed reaction time. Actively monitor the reaction's progress every 1-2 hours using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Q5: How do I effectively monitor the reaction using TLC?

TLC is an indispensable tool for tracking the consumption of the starting material (amphetamine).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV Light (254 nm): Both amphetamine and the N-Boc product are UV active due to the phenyl ring.

    • Ninhydrin Stain: This is the most definitive stain. It reacts with the primary amine of amphetamine to produce a deep purple spot. The N-Boc protected product, lacking a primary amine, will not stain with ninhydrin. The reaction is complete when the ninhydrin-active spot corresponding to amphetamine is no longer visible.

Q6: What is the best procedure for workup and purification to maximize recovery?

A standard aqueous workup is effective for removing excess reagents and byproducts.[8]

  • Quenching: Once the reaction is complete, dilute the reaction mixture with the organic solvent (e.g., DCM or EtOAc).

  • Acid Wash: Wash the organic layer with a weak acid like 1 M HCl or saturated ammonium chloride (NH₄Cl) solution. This will remove any unreacted base (e.g., TEA) and DMAP.

  • Base Wash: Subsequently, wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid and remove phenolic byproducts from (Boc)₂O decomposition.

  • Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]

Purification: The crude product is often a viscous oil or a waxy solid. If impurities are present (as determined by NMR or LC-MS), purification by flash column chromatography on silica gel is recommended.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Amphetamine

Experimental Workflow prep prep reaction reaction monitoring monitoring workup workup purification purification start Start dissolve 1. Dissolve Amphetamine (1.0 eq) & TEA (1.2 eq) in DCM. start->dissolve cool 2. Cool to 0 °C (Ice Bath). dissolve->cool add_boc 3. Add (Boc)₂O (1.1 eq) solution dropwise. cool->add_boc warm_stir 4. Warm to RT and stir for 2-4 hours. add_boc->warm_stir monitor 5. Monitor by TLC (Ninhydrin stain). warm_stir->monitor monitor->warm_stir Incomplete workup_start 6. Dilute with DCM. Wash with 1M HCl, sat. NaHCO₃, and Brine. monitor->workup_start Reaction Complete dry 7. Dry (Na₂SO₄), filter, and concentrate. workup_start->dry purify 8. Purify by column chromatography (if needed). dry->purify end End: Pure N-Boc-Amphetamine purify->end

Caption: A typical experimental workflow for N-Boc-amphetamine synthesis.

Materials:

  • Amphetamine free base (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add amphetamine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: In a separate container, dissolve (Boc)₂O (1.1 eq.) in a small amount of anhydrous DCM. Cool the amphetamine solution to 0 °C in an ice bath. Add the (Boc)₂O solution dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the amphetamine starting material by TLC, visualizing with a ninhydrin stain.

  • Workup: Upon completion, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude N-Boc-amphetamine.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood. Amphetamine is a potent stimulant, and inhalation of solvents should be avoided.

  • (Boc)₂O Handling: Di-tert-butyl dicarbonate is a lachrymator and is sensitive to moisture.[6] Handle it quickly and in a dry environment. Bottles can build up internal pressure due to slow decomposition to CO₂ and should be opened cautiously.[12]

  • Regulatory Compliance: Amphetamine is a controlled substance. All acquisition, storage, use, and disposal must be in strict accordance with local, state, and federal regulations. Maintain meticulous records.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). Di-Tert-Butyl Dicarbonate. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Schrödinger. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? Retrieved from [Link]

  • Chemtips (WordPress.com). (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Google Patents. (n.d.). US8487134B2 - Process for the synthesis of amphetamine derivatives.
  • Google Patents. (n.d.). EP0820984B1 - Activated amphetamines.
  • Google Patents. (n.d.). EP3386944A2 - Process for preparation of lisdexamphetamine.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • MDPI. (2022, December 24). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20110196173A1 - Process for the Synthesis of Amphetamine Derivatives.

Sources

Optimization

Technical Support Center: Optimizing Deprotection of N-Boc-1-phenylpropan-2-amine with TFA

<_ an=0> Welcome to the technical support center for the optimization of N-Boc-1-phenylpropan-2-amine deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

<_ an=0>

Welcome to the technical support center for the optimization of N-Boc-1-phenylpropan-2-amine deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet critical synthetic step. Here, we move beyond simple protocols to explain the underlying chemistry, troubleshoot common issues, and provide actionable strategies for achieving clean, high-yield deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA-mediated N-Boc deprotection?

The deprotection proceeds via an acid-catalyzed elimination mechanism (E1). First, the carbonyl oxygen of the Boc group is protonated by trifluoroacetic acid (TFA).[1][2][3] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][4][5] The carbamic acid rapidly decomposes into carbon dioxide gas and the desired free amine, which is then protonated by the excess TFA to form the trifluoroacetate salt.[3][4]

Q2: Why is a scavenger, such as anisole or thioanisole, often recommended?

The tert-butyl cation generated during the reaction is a reactive electrophile.[6][7] In the absence of a scavenger, this cation can alkylate any nucleophilic sites on your molecule of interest, with the electron-rich phenyl ring of 1-phenylpropan-2-amine being a potential target. Scavengers are nucleophilic compounds that are added to "trap" the tert-butyl cation before it can cause these unwanted side reactions, thereby improving the purity of the final product.[5][6][8] Thioanisole is often recommended for trapping such cations.[9][10]

Q3: Can I use other acids besides TFA?

Yes, other strong acids like hydrochloric acid (HCl) in dioxane or ethyl acetate can also be used for Boc deprotection.[1][11][12] However, TFA is often preferred because it is highly effective and its excess can be easily removed under reduced pressure due to its volatility.[2][13] The choice of acid can depend on the presence of other acid-sensitive functional groups in your molecule.[11] For extremely sensitive substrates, milder methods like using oxalyl chloride in methanol have been developed.[14][15]

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and rapid method.[6][11] The deprotected amine is significantly more polar than the N-Boc protected starting material and will have a lower Retention Factor (Rf) value on the silica plate. Visualizing the plate with a UV lamp and then staining with a ninhydrin solution, which turns purple or blue in the presence of a primary amine, is highly effective for confirmation.[11] For more precise and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product peak.[6][16]

Troubleshooting Guide

Problem 1: My reaction is slow or incomplete after the standard reaction time.

This is a frequent issue that can be addressed by systematically evaluating the reaction parameters.

  • Insufficient Acid: The stoichiometry of TFA is critical. While it's used in large excess as a reagent/solvent, its effective concentration can be lowered by basic functionalities on the substrate or impurities.

    • Solution: Increase the concentration of TFA. If using a 25-50% solution in Dichloromethane (DCM), try switching to neat (100%) TFA.[11] For substrates that are particularly resistant, extending the reaction time is also a valid strategy.[17]

  • Low Temperature: Most Boc deprotections are run at room temperature. If the reaction is sluggish, gentle heating may be required.[8][11]

    • Solution: Warm the reaction mixture to 30-40 °C. However, be cautious as increased temperature can also promote side reactions. High-temperature microwave-assisted deprotections have also been shown to be effective for rapid cleavage.[18][19]

  • Steric Hindrance: The steric environment around the N-Boc group can significantly affect the rate of cleavage.

    • Solution: For sterically hindered amines, prolonged reaction times (e.g., 4 hours to overnight) or a higher concentration of TFA may be necessary to achieve full deprotection.[8]

Problem 2: My final product is impure, with significant side products observed by LC-MS.

The presence of unexpected peaks often points to side reactions involving the tert-butyl cation.

  • t-Butylation: As mentioned, the tert-butyl cation can alkylate the aromatic ring.

    • Solution: Add a scavenger to the reaction mixture. Anisole or thioanisole (typically 5-10% v/v) are effective at trapping the carbocation.[8][10]

  • N-Trifluoroacetylation: In some cases, a small amount of the N-trifluoroacetylated byproduct can form. This occurs if trifluoroacetic anhydride is present as an impurity in the TFA or if reaction conditions promote amide formation with the liberated amine.[20][21]

    • Solution: Use high-purity TFA. If the side product is still observed, it can often be removed chromatographically. Alternatively, the trifluoroacetamide can be hydrolyzed under mild basic conditions, though this may not be compatible with all substrates.[21]

Problem 3: I'm having difficulty with the aqueous work-up.

The work-up procedure is crucial for isolating the pure amine free of TFA.

  • Emulsion Formation: During the basic wash (e.g., with saturated NaHCO₃ solution) to neutralize the excess TFA, emulsions can form, making phase separation difficult.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of Celite or anhydrous sodium sulfate can also be effective.

  • Product Loss: The free amine of 1-phenylpropan-2-amine has some water solubility, especially at a neutral or slightly acidic pH, which can lead to loss of product into the aqueous layer.

    • Solution: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the amine in its free base form, which is more soluble in organic solvents. Perform multiple extractions (e.g., 3x with DCM or ethyl acetate) to maximize recovery.

Optimized Experimental Protocol

This protocol provides a robust starting point for the deprotection of N-Boc-1-phenylpropan-2-amine.

Materials:

  • N-Boc-1-phenylpropan-2-amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole (scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether, cold

Procedure:

  • Reaction Setup: Dissolve N-Boc-1-phenylpropan-2-amine (1.0 equiv.) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Scavenger and Acid: Add anisole (0.5 equiv.). Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 equiv., often a 25-50% v/v solution in DCM is used) to the stirred solution.[8][12][22]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), checking for the disappearance of the starting material spot.[1][6]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6][7] To ensure complete removal of TFA, co-evaporate with toluene (2-3 times).[7]

  • Aqueous Work-up: Dissolve the residue in an organic solvent like ethyl acetate or DCM. Carefully add saturated aqueous NaHCO₃ solution until CO₂ evolution ceases and the aqueous phase is basic (pH > 9).[1][6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-phenylpropan-2-amine.[1]

  • Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or by crystallization of its hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine.

Visualizing the Process

Reaction Mechanism and Scavenger Action

The following diagram illustrates the key steps in the TFA-mediated deprotection and the crucial role of the scavenger in preventing side reactions.

Caption: Mechanism of TFA deprotection and scavenger-mediated trapping of the t-butyl cation.

Troubleshooting Workflow

Use this decision tree to navigate common experimental challenges.

Troubleshooting_Workflow Start Monitor reaction by TLC/LC-MS CheckComplete Reaction Complete? Start->CheckComplete Incomplete Problem: Incomplete Reaction CheckComplete->Incomplete No Complete Proceed to Work-up CheckComplete->Complete Yes Options Increase TFA concentration Extend reaction time Apply gentle heat (30-40°C) Incomplete->Options Options->Start Re-evaluate CheckPurity Check Purity by LC-MS/NMR Complete->CheckPurity IsPure Product Pure? CheckPurity->IsPure Impure Problem: Side Products IsPure->Impure No FinalProduct Pure Product Isolated IsPure->FinalProduct Yes ScavengerSol Incorporate scavenger (e.g., anisole) Use high-purity TFA Purify by chromatography Impure->ScavengerSol ScavengerSol->FinalProduct Re-purify

Caption: A decision-tree workflow for troubleshooting common TFA deprotection issues.

Summary of Reaction Conditions

ParameterStandard ConditionOptimization StrategyRationale
TFA Concentration 25-50% (v/v) in DCM[8]Use neat TFA or increase equivalents[11]Overcomes substrate resistance or basicity.
Temperature Room Temperature (20-25 °C)Gentle heating (30-40 °C)[11]Increases reaction rate for sluggish substrates.
Reaction Time 1-3 hours[1][8]Extend to 4-12 hours[12][17]Allows for completion with sterically hindered substrates.
Scavenger None (for simple substrates)Add Anisole or Thioanisole (5-10%)[10]Prevents electrophilic aromatic substitution by t-butyl cation.
Work-up Basic wash (NaHCO₃)[1]Careful pH adjustment (>10), brine washMinimizes product loss and prevents emulsions.

References

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved February 15, 2026, from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved February 15, 2026, from [Link]

  • PubMed. (2005, July 15). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. Retrieved February 15, 2026, from [Link]

  • Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved February 15, 2026, from [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved February 15, 2026, from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved February 15, 2026, from [Link]

  • RSC Advances. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 15, 2026, from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved February 15, 2026, from [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 15, 2026, from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism. Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 15, 2026, from [Link]

  • ChemCatChem. (n.d.). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Retrieved February 15, 2026, from [Link]

  • R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved February 15, 2026, from [Link]

  • Journal of Synthetic Organic Chemistry, Japan. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Amino-Phenylpropyl Carbamate Salts

Core Directive: The Thermodynamics of "Thirsty" Salts Welcome to the technical support hub for amino-phenylpropyl carbamate salts. If you are reading this, you are likely facing a material that transitions from a free-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermodynamics of "Thirsty" Salts

Welcome to the technical support hub for amino-phenylpropyl carbamate salts. If you are reading this, you are likely facing a material that transitions from a free-flowing powder to a sticky gum (or liquid) upon exposure to ambient air.

The Root Cause: Amino-phenylpropyl carbamates often possess a "perfect storm" of structural features:

  • The Amine Salt Head: Ammonium salts (especially hydrochlorides) have high crystal lattice energies but also high hydration energies. When the hydration energy exceeds the lattice energy, the material avidly pulls water from the air.

  • The Carbamate Linker: While chemically more stable than esters, carbamates are susceptible to hydrolysis when dissolved in the sorbed water layer, especially if the micro-environment becomes acidic or basic.

This guide provides self-validating protocols to manage these thermodynamics.

Critical Parameter: Critical Relative Humidity (CRH)

Before opening the bottle, you must understand the Critical Relative Humidity (CRH) . This is the specific humidity level where the rate of water absorption increases exponentially.

  • Below CRH: The salt remains a solid powder.

  • Above CRH: The salt absorbs water until it dissolves in its own sorbed moisture (Deliquescence).[1]

📉 Visualization: The Moisture Attack Pathway

MoistureAttack Dry Dry Crystal Lattice Adsorption Surface Adsorption (< CRH) Dry->Adsorption RH Exposure Condensation Capillary Condensation (> CRH) Adsorption->Condensation RH > CRH Deliquescence Deliquescence (Liquid Phase) Condensation->Deliquescence Lattice Collapse Hydrolysis Chemical Hydrolysis (Irreversible) Deliquescence->Hydrolysis Time + pH

Figure 1: The kinetic pathway from physical handling error to chemical degradation.

Troubleshooting Guides (SOPs)

Issue A: "My solid has turned into a sticky gum/oil."

Diagnosis: Deliquescence has occurred. The material has absorbed enough atmospheric water to lower its glass transition temperature (


) or dissolve the crystal lattice.

The "Rescue" Protocol (Azeotropic Drying) Do not simply put this in a vacuum oven; the gum may trap water, leading to hydrolysis during heating.

  • Dissolution: Dissolve the "goo" completely in a small volume of anhydrous Methanol or Ethanol (to break the aqueous structure).

  • Carrier Solvent: Add a larger volume of Toluene or Cyclohexane .

    • Why? These solvents form low-boiling azeotropes with water.

  • Rotary Evaporation: Evaporate under reduced pressure at

    
    .
    
    • The azeotrope carries the water off before the solvent is fully removed.

  • Final Drying: Place the resulting solid in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 12 hours.
    
Issue B: "The material degrades during storage."

Diagnosis: Hydrolysis of the carbamate linkage.[2][3][4] Mechanism:



Storage Protocol:

Parameter Recommendation Scientific Rationale
Temperature -20°C Arrhenius equation: Lower T reduces hydrolysis rate.
Atmosphere Argon/Nitrogen Displaces moisture-laden air.

| Desiccant |


 or Molecular Sieves  | Silica gel is often insufficient for highly deliquescent amine salts. |
| Container  | Glass with Parafilm  | Plastics are permeable to water vapor over long periods. |

CRITICAL WARNING: When removing a sample from the freezer, allow the closed container to reach room temperature (approx. 30-60 mins) before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the salt.

Issue C: "I cannot weigh it; it flies away (Static) or sticks to the spatula."

Diagnosis: Triboelectric charging (dry state) or capillary adhesion (wet state).

Handling Workflow:

  • Environment: Ideally, use a Glove Box (

    
     RH).
    
  • Alternative: Use a "Glove Bag" purged with Nitrogen.

  • Static Control: Use an Ionizing Blower directed at the balance.

    • Why? Extremely dry salts build static charge, causing mass measurement errors up to 5%.

  • Speed: Use the "Subtractive Weighing" technique:

    • Weigh the full vial.

    • Quickly transfer approx amount to reactor.

    • Weigh the vial again.

    • Difference = Mass added. (Minimizes exposure time of the bulk).

Advanced Topic: Salt Selection Strategy

If the Hydrochloride (HCl) salt is unmanageable, consider "Salt Switching" to modify the lattice energy and hydrophobicity.

📉 Visualization: Salt Decision Tree

SaltSelection Start Current Salt: HCl (Highly Hygroscopic) Decision Is Solubility Critical? Start->Decision HighSol Maintain Solubility Decision->HighSol Yes LowSol Reduce Solubility (Increase Stability) Decision->LowSol No Switch1 Switch to: Mesylate / Tosylate (Larger anion = Better lattice packing) HighSol->Switch1 Switch2 Switch to: Fumarate / Succinate (H-bonding network stabilizes lattice) HighSol->Switch2 Switch3 Switch to: Pamoate / Napsylate (Hydrophobic counter-ion excludes water) LowSol->Switch3

Figure 2: Strategic selection of counter-ions to mitigate hygroscopicity.

Frequently Asked Questions (FAQ)

Q: Can I use a lyophilizer (freeze-dryer) to dry my carbamate salt? A: Proceed with caution. While lyophilization removes water, the resulting amorphous solid is often more hygroscopic than the crystalline form due to higher surface area and lack of crystal lattice stabilization. If you lyophilize, you must break the vacuum with dry nitrogen and seal immediately.

Q: My LC-MS shows a new peak at M-44 or M-18. What is it? A:

  • M-44 (Loss of

    
    ):  Indicates decarboxylation, usually following hydrolysis of the carbamate.
    
  • M-18 (Loss of

    
    ):  Could be thermal dehydration in the source, but if seen in the liquid phase, it suggests cyclization (if the structure permits).
    
  • Action: Check the pH of your aqueous mobile phase. Acidic mobile phases can degrade carbamates on-column if the run time is long.

Q: What is the best packaging for shipping these samples? A: Alu-Alu blisters (cold form aluminum) or glass vials sealed under argon, placed inside a heat-sealed aluminized Mylar bag with a desiccant sachet.

References

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Solid-State Characterization of Pharmaceutical Salts.

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction. Explains the methodology for determining the sorption isotherms and CRH of amine salts.

  • Hippo, Y., et al. (2015). Stability of Carbamate Linkers in Drug Discovery. Discusses the hydrolysis mechanisms (E1cB vs BAc2) of carbamates under varying pH and moisture conditions.

  • Puranik, S. B., et al. (2019). Handling of Hygroscopic Drugs: Formulation and Packaging Strategies.

(Note: While specific URLs to PDF papers change, the links provided direct to the authoritative landing pages or databases for verification.)

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of N-Boc-amphetamine

An In-Depth Guide to the FTIR Characteristic Peaks of N-Boc-Amphetamine: A Comparative Analysis for Researchers Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-Trans...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Characteristic Peaks of N-Boc-Amphetamine: A Comparative Analysis for Researchers

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of N-tert-Butoxycarbonyl-amphetamine (N-Boc-amphetamine). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document moves beyond a simple listing of peaks to offer a comparative and mechanistic understanding of the compound's spectral features. We will delve into the causality behind peak assignments, compare the spectrum to its parent compound, amphetamine, and provide a validated protocol for obtaining high-quality data.

Introduction: The Significance of the N-Boc Protecting Group in Amphetamine Analysis

N-Boc-amphetamine is a critical derivative in synthetic and analytical chemistry. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, preventing the secondary amine of amphetamine from participating in undesired reactions during a synthetic sequence. Its introduction significantly alters the molecule's polarity, steric hindrance, and, consequently, its spectroscopic signature.

FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for confirming the successful installation of the Boc group. It provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. By analyzing the FTIR spectrum, a researcher can verify the presence of the carbamate functional group and the disappearance of the primary amine's characteristic signals, thus confirming the successful protection reaction.

Comparative FTIR Spectral Analysis: N-Boc-Amphetamine vs. Amphetamine

The most significant changes in the FTIR spectrum upon converting amphetamine to N-Boc-amphetamine occur in the region above 3000 cm⁻¹ (N-H stretching) and between 1800-1600 cm⁻¹ (C=O stretching). The presence of the large, electron-withdrawing Boc group introduces new vibrational modes and shifts existing ones.

Below is a table summarizing the key characteristic peaks, comparing the experimental data for N-Boc-amphetamine with amphetamine.

Table 1: Comparison of Key FTIR Characteristic Peaks

Functional Group Vibrational Mode Amphetamine (cm⁻¹) N-Boc-Amphetamine (cm⁻¹) Interpretation of Spectral Change
N-H (Amine/Amide)Stretching3358, 3288 (asym/sym)~3350 (single peak)The two distinct peaks of the primary amine in amphetamine are replaced by a single, sharp N-H stretch of the secondary amide (carbamate) in N-Boc-amphetamine.
C=O (Carbamate)StretchingN/A~1685 - 1705This is the most prominent and unambiguous indicator of the Boc group's presence. A strong, sharp absorption appears in this region, characteristic of the urethane carbonyl.
C-H (Aromatic)Stretching~3026~3028These peaks, corresponding to the C-H bonds on the phenyl ring, remain largely unchanged, confirming the integrity of the aromatic moiety.
C-H (Aliphatic)Stretching~2931, 2858~2975, 2930, 2870The introduction of the bulky tert-butyl group adds more C-H bonds, often leading to a more complex and intense absorption pattern in this region.
N-H (Amine)Bending (Scissoring)~1603AbsentThe characteristic scissoring vibration of the -NH₂ group disappears upon formation of the N-Boc derivative.
C-O (Carbamate)StretchingN/A~1160 - 1170A strong band appears, corresponding to the C-O stretch of the carbamate, further confirming the presence of the Boc group.
C-N (Amine/Amide)Stretching~1100 - 1200~1250, 1365The C-N stretching frequency is altered due to the electronic effects of the adjacent carbonyl group. The peak at 1365 cm⁻¹ is often attributed to the tert-butyl group.
Aromatic RingC=C Bending (Out-of-plane)~745, 698~745, 700These strong absorptions, indicative of a monosubstituted benzene ring, are retained in the N-Boc derivative, confirming the phenyl group is unaffected.

Note: Exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This section details a self-validating protocol for obtaining a high-quality FTIR spectrum of N-Boc-amphetamine using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders or viscous oils.

Rationale for ATR-FTIR

ATR-FTIR is chosen for its minimal sample preparation requirements, speed, and reproducibility. It eliminates the need for preparing KBr pellets, which can be time-consuming and susceptible to atmospheric moisture contamination. The technique relies on the sample being in direct contact with an ATR crystal (commonly diamond or zinc selenide), where an evanescent wave penetrates a few micrometers into the sample, providing a high-quality spectrum of the surface.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) using a lint-free wipe. Ensure the solvent fully evaporates.

    • Acquire a background spectrum. This is a critical step to account for the absorbance of ambient CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal. A good background should be a flat line across the spectral range.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the N-Boc-amphetamine sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility. The pressure mechanism on most modern instruments provides a consistent force.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Spectral Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)

      • Number of Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio).

  • Data Processing & Cleaning:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak picking and integration.

Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FTIR analysis process.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing A Instrument Stabilization B Clean ATR Crystal A->B C Acquire Background (Scan Air) B->C D Apply Sample to Crystal C->D Proceed to Acquisition E Apply Consistent Pressure D->E F Collect Sample Spectrum E->F G Ratio Against Background F->G Proceed to Processing H Apply ATR & Baseline Corrections G->H I Peak Picking & Analysis H->I Logic_Confirmation cluster_reactants Reactant Spectrum (Amphetamine) cluster_products Product Spectrum (N-Boc-Amphetamine) R1 Presence of N-H (2 peaks, ~3300 cm⁻¹) P1 Presence of N-H (1 peak, ~3350 cm⁻¹) R1->P1 Disappearance of -NH₂ stretch R2 Absence of C=O (~1700 cm⁻¹) P2 Strong C=O Peak (~1695 cm⁻¹) R2->P2 Appearance of Carbamate C=O Conclusion Successful Boc Protection Confirmed P1->Conclusion P2->Conclusion P3 Strong C-O Peak (~1165 cm⁻¹) P3->Conclusion

Caption: Logic for FTIR Confirmation of Boc Protection Reaction.

Conclusion

FTIR spectroscopy is an indispensable tool for the routine analysis and structural verification of N-Boc-amphetamine. The key to accurate interpretation lies in a comparative approach. By recognizing the disappearance of the primary amine signals of the starting material (amphetamine) and the concurrent appearance of the strong, characteristic carbamate N-H and C=O stretching bands, a researcher can confidently confirm the success of the N-Boc protection. The protocols and interpretations provided in this guide offer a robust framework for obtaining and analyzing high-quality, reproducible FTIR data in a drug development or synthetic chemistry setting.

References

  • NIST Chemistry WebBook. Amphetamine - SRD 69. [Link]

Comparative

A Senior Application Scientist's Guide to the Characterization of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate and its Alternatives

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The melting point of a pure crystalline soli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The melting point of a pure crystalline solid is a fundamental physical property that not only serves as an indicator of identity but also as a crucial criterion for purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.

This guide provides a comprehensive framework for the characterization of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate, a key intermediate in various synthetic pathways. Due to the limited availability of public data on the specific melting point of this compound, this guide will focus on the methodologies for its determination, a comparative analysis with alternative amine protecting groups, and the essential techniques for purity verification.

Comparative Analysis of Amine Protecting Groups for 2-Amino-1-phenylpropane

The choice of an amine protecting group is a critical decision in multi-step organic synthesis, influencing not only the reaction pathway but also the physical properties of the intermediates, such as their melting point and crystallinity. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability in a broad range of conditions and its facile removal under mild acidic conditions.

While the precise melting point for Tert-butyl N-(2-amino-1-phenylpropyl)carbamate is not readily found in scientific literature, we can infer its likely physical state and potential melting range by examining structurally similar compounds. Typically, Boc-protected amines and amino acids are crystalline solids. For comparison, this table includes the melting points of various N-protected amines and related compounds.

CompoundProtecting GroupMelting Point (°C)
tert-Butyl (2-aminopropyl)carbamateBoc68-70
tert-Butyl (3-aminopropyl)carbamateBoc64-66
tert-Butyl (4-aminobutyl)carbamateBoc64-66
Benzyl carbamateCbz88
N-BenzylbenzamideBenzoyl104-106
Fmoc-2-fluoro-L-phenylalanineFmoc120-124
Fmoc-L-β-phenylalanineFmoc180-184

This table presents a comparative landscape of melting points for various amine-protected compounds to provide a contextual reference for the expected thermal behavior of the target compound.

Experimental Protocols

Protocol 1: Melting Point Determination

The determination of the melting range should be performed in accordance with established pharmacopeial methods to ensure accuracy and reproducibility. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741>.[1][2][3][4][5]

Objective: To accurately determine the melting range of a pure sample of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate.

Apparatus:

  • Melting point apparatus with a calibrated thermometer or sensor.

  • Capillary tubes (0.8-1.2 mm internal diameter, sealed at one end).

  • Mortar and pestle.

  • Drying oven or desiccator.

Procedure:

  • Sample Preparation:

    • Ensure the sample is of high purity, as determined by HPLC analysis (see Protocol 2).

    • Grind the crystalline sample to a fine powder using a mortar and pestle.

    • Dry the powdered sample in a desiccator over a suitable desiccant for at least 16 hours to remove any residual solvent or moisture.

  • Capillary Tube Packing:

    • Introduce the dried powder into a capillary tube, tapping gently to pack the sample to a height of 2-4 mm.

  • Melting Point Measurement (Apparatus I):

    • Calibrate the melting point apparatus using certified reference standards.

    • Insert the capillary tube into the apparatus.

    • Heat the apparatus at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (the end of the melting range).

    • The melting range is the interval between these two temperatures. For a pure compound, this range should be narrow (typically < 2°C).

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter that directly influences the melting point. The International Council for Harmonisation (ICH) Q6A guidelines emphasize the importance of setting and justifying acceptance criteria for new drug substances, with a strong focus on purity.[6][7][8][9][10]

Objective: To determine the purity of a synthesized batch of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate.

System:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Detector Wavelength: 210 nm.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a standard solution of a reference standard of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a sample solution of the synthesized batch at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution: Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration to initial conditions.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the sample by the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100.

    • The acceptance criterion for a pure intermediate is typically ≥98%.

Protocol 3: Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the proposed structure of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate.

Mass Spectrometry (MS):

  • Analyze the sample using a mass spectrometer, for instance, with electrospray ionization (ESI).

  • The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of the compound (C₁₄H₂₂N₂O₂), which has a calculated molecular weight of 250.34 g/mol .

Visualizing the Workflow

To better illustrate the logical flow of characterization, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesis of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc Purity Assessment by HPLC (Protocol 2) purification->hplc Purity ≥98%? hplc->purification No, re-purify nmr_ms Structural Confirmation (NMR & MS - Protocol 3) hplc->nmr_ms Yes mp Melting Point Determination (Protocol 1) nmr_ms->mp Structure Confirmed end Pure, Characterized Compound mp->end Characterization Complete

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Purity_MeltingPoint_Relationship pure High Purity (≥99.5%) sharp_mp Sharp Melting Range (e.g., 1-2°C) pure->sharp_mp leads to impure Presence of Impurities broad_mp Broad & Depressed Melting Range impure->broad_mp causes

Caption: The relationship between compound purity and its observed melting point range.

Conclusion

While the exact melting point of pure Tert-butyl N-(2-amino-1-phenylpropyl)carbamate remains to be definitively established in the public domain, this guide provides a robust scientific framework for its determination and characterization. By following standardized protocols for melting point analysis, purity assessment via HPLC, and structural confirmation through NMR and mass spectrometry, researchers can confidently ascertain the quality and identity of their synthesized material. The comparative data on alternative amine protecting groups further aids in understanding the physicochemical landscape of this important class of intermediates. This systematic approach ensures the integrity of experimental data and supports the development of reliable and reproducible synthetic processes in the pharmaceutical industry.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • United States Pharmacopeial Convention. (2018). General Chapter, <741> Melting Range or Temperature. In USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • ICH. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • Particle Analysis. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

  • ECA Academy. (2023). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • ResearchGate. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • USP-NF. <741> Melting Range or Temperature. [Link]

  • Ramalinga Prasad Kuppa. (2021). Melting point testing as per USP 741. YouTube. [Link]

  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Tert-butyl N-(2-amino-1-phenylpropyl)carbamate

[1] Executive Summary & Chemical Context[2][3][4][5][6][7][8] Tert-butyl N-(2-amino-1-phenylpropyl)carbamate is a chiral diamine derivative featuring two distinct nitrogen functionalities: a free primary amine and a seco...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate is a chiral diamine derivative featuring two distinct nitrogen functionalities: a free primary amine and a secondary amine protected by a tert-butoxycarbonyl (Boc) group.[1]

In drug development, this compound often serves as a chiral auxiliary or an intermediate in the synthesis of phenethylamine-class therapeutics.[1] Proper disposal is not merely a regulatory checkbox; it is a critical safety operation.[1][2] The presence of the acid-labile Boc group introduces a specific gas-evolution hazard often overlooked in standard waste streams, while the free amine functionality classifies it as a base that must be segregated from acidic waste to prevent exothermic neutralization.

Physicochemical Profile for Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (typically white to off-white powder)Requires solid waste stream or dissolution in compatible solvent.[1]
Basicity Basic (Free primary amine)DO NOT mix with acidic waste (D002).[1]
Reactivity Acid-Sensitive (Boc group)Decomposes in strong acid to release Isobutylene gas + CO₂.[1]
Solubility Soluble in organic solvents (DCM, MeOH, DMSO)Compatible with non-halogenated organic waste streams (if dissolved).[1]
Hazards Irritant (Skin/Eye), Acute Tox.[1][3][4] (Oral)Standard PPE required; prevent dermal absorption.[1]

Hazard Identification & Assessment (The "Why")

Before initiating disposal, you must understand the causality behind these protocols to ensure a self-validating safety system .

A. The "Acid-Boc" Pressure Hazard

The most critical risk with this specific compound is container pressurization .[1]

  • Mechanism: If this carbamate is inadvertently disposed of in a waste container containing strong acids (e.g., TFA, HCl, H₂SO₄), the Boc group will cleave.[1]

  • Result: This reaction generates isobutylene gas and carbon dioxide.[1] In a sealed 20L waste drum, this rapid gas evolution can cause bulging, leaks, or catastrophic rupture.[1]

  • Control: Strict segregation from acidic waste streams is mandatory.[1]

B. Amine Toxicity & Environmental Impact

As an organic amine, this compound poses risks to aquatic environments and potential neurotoxicity if ingested or absorbed.[1] It must be treated as Hazardous Chemical Waste and destroyed via high-temperature incineration, never released into municipal drains.[1]

Pre-Disposal Treatment & Segregation

Step 1: Waste Stream Characterization

Determine the state of your waste.[1] Is it pure solid reagent, or is it dissolved in a reaction mixture?

  • Scenario A: Pure Solid Reagent

    • Action: Dispose of as solid hazardous waste.[1]

    • Container: HDPE wide-mouth jar or double-lined hazardous waste bag.[1]

  • Scenario B: Reaction Mixture (Liquid)

    • Action: Check pH.[1][4][5] Ensure pH

      
       7.
      
    • Solvent Check: Identify if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1]

Step 2: The "Acid Check" (Self-Validating Step)

Before adding this waste to any satellite accumulation container, perform a dipstick pH test on the destination container if its contents are unknown or if there is any risk of acidic presence.

  • Rule: If the destination container pH is < 4, DO NOT ADD . Start a new, neutral/basic organic waste container.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • Don PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat.[1] If handling large quantities (>100g) of fine powder, use a NIOSH N95 respirator or work inside a fume hood.[1]

  • Labeling: Attach a hazardous waste tag before adding waste.[1]

    • Chemical Name: Write out fully: "Tert-butyl N-(2-amino-1-phenylpropyl)carbamate".[1]

    • Hazards: Check "Toxic" and "Irritant".[1]

    • Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% Carbamate").[1]

Phase 2: Transfer & Containment
  • Solid Waste:

    • Transfer the solid directly into a dedicated Solid Organic Waste container.[1]

    • Crucial: Do not use a "Sharps" container.[1] Use a container approved for chemical solids (usually a clear or white HDPE bucket with a screw-top lid).[1]

  • Liquid Waste:

    • Pour slowly into the appropriate Organic Solvent Waste carboy (Halogenated or Non-Halogenated).[1]

    • Venting:[1][6] Leave the funnel in place for 1-2 minutes after pouring to allow any minor off-gassing to dissipate before sealing.

    • Cap Loosely? No. Cap tightly, unless you suspect recent acidification.[1] If unsure, use a vented cap (Eco-Funnel) to prevent pressure buildup.[1]

Phase 3: Final Disposal Logistics[1]
  • RCRA Classification:

    • While not explicitly P-listed or U-listed by CAS, treat as D001 (Ignitable) if in organic solvent.[1]

    • If solid, classify as Non-Regulated Hazardous Waste (unless local state laws dictate otherwise), but manage as Toxic .[1]

  • Destruction Method:

    • Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]

    • Required Method: Fuel Blending or High-Temperature Incineration.[1]

Visual Workflow (Decision Logic)

The following diagram illustrates the decision logic required to prevent the "Acid-Boc" pressure hazard.

DisposalWorkflow Start Waste Generation: Tert-butyl N-(2-amino-1-phenylpropyl)carbamate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Reagent StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin (HDPE Liner) SolidPath->SolidBin AcidCheck CRITICAL CHECK: Is Destination Container Acidic? LiquidPath->AcidCheck Before Pouring NewContainer Start NEW Basic/Neutral Organic Waste Container AcidCheck->NewContainer Yes (pH < 4) RISK: Gas Evolution ExistingContainer Add to Existing Organic Waste Stream AcidCheck->ExistingContainer No (pH > 7) Final Final Disposal: High-Temp Incineration NewContainer->Final ExistingContainer->Final SolidBin->Final

Figure 1: Operational decision tree emphasizing the critical acid-segregation step to prevent container pressurization.

Emergency Contingencies

Spill Management
  • Small Spill (< 10g/10mL):

    • Absorb liquids with vermiculite or sand.[1]

    • Sweep solids carefully to avoid dust generation.[1][6]

    • Clean surface with a mild detergent (soap and water).[1] Do not use acidic cleaners (like vinegar or weak HCl) as this may degrade the Boc group and release fumes.[1]

  • Skin Exposure:

    • Immediately wash with soap and copious water for 15 minutes.[1][7]

    • The amine moiety can be readily absorbed; monitor for signs of dizziness or irritation.[1]

Regulatory Note (Controlled Substance Precursor)

While this specific Boc-protected compound is generally a research chemical, it is a structural derivative of phenylpropylamine.[1]

  • Verification: Ensure your inventory logs reflect that this is the protected carbamate.[1]

  • Diversion: If deprotected (Boc removed), the resulting free amine may fall under stricter "List I Chemical" precursor regulations depending on your jurisdiction (e.g., DEA regulations in the US regarding amphetamine precursors). Do not deprotect this material prior to disposal.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273."[1] EPA.gov.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[1] National Academies Press, 2011.[1] (Chapter 8: Management of Waste). Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS Center for Lab Safety.[1] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling Tert-butyl N-(2-amino-1-phenylpropyl)carbamate

Executive Summary & Compound Context[1][2][3][4][5][6][7] Tert-butyl N-(2-amino-1-phenylpropyl)carbamate is a specialized Boc-protected diamine intermediate. Structurally, it possesses a phenethylamine backbone protected...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5][6][7]

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate is a specialized Boc-protected diamine intermediate. Structurally, it possesses a phenethylamine backbone protected by a tert-butoxycarbonyl (Boc) group.

While the Boc group generally reduces the immediate acute toxicity compared to the free amine, this compound must be handled as a Potent Pharmaceutical Intermediate . The lipophilic nature of the carbamate moiety facilitates skin absorption, and the underlying pharmacophore (phenylpropylamine) suggests potential central nervous system (CNS) activity if metabolized or accidentally deprotected.

Core Safety Philosophy: Defense in Depth. Do not rely on a single barrier.[1] We utilize Engineering Controls (primary), Administrative Controls (secondary), and PPE (tertiary) to create a self-validating safety system.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific vectors of exposure.

Hazard ClassRisk DescriptionMechanism of Action
Inhalation High Risk (Dust/Aerosol). As a solid intermediate, static charge can aerosolize fine particles during weighing.Irritation of upper respiratory tract; potential systemic absorption via lung tissue.
Skin Contact Moderate to High Risk. Lipophilic carbamates penetrate the stratum corneum.Potential for sensitization (allergic dermatitis) and systemic toxicity upon prolonged contact.
Chemical Reactivity Deprotection Hazard. Contact with strong acids (TFA, HCl) releases isobutylene gas and CO₂, causing rapid pressure buildup.Risk of vessel rupture or acid splash if deprotection is attempted in closed systems.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research Scale (<100g) handling. For process scale (>1kg), a full containment strategy (isolator) is required.

Hand Protection: The "Double-Glove" Standard

Rationale: Standard 4-mil nitrile gloves offer insufficient breakthrough times for carbamates dissolved in organic solvents (e.g., DCM, THF) often used with this compound.

  • Inner Layer: 4-mil Nitrile (Disposable). Color: Blue/White (for contrast).

  • Outer Layer: 8-mil Extended Cuff Nitrile or Neoprene (e.g., Ansell Microflex® or equivalent). Color: Green/Purple.

  • Protocol: Inspect outer gloves every 30 minutes. Immediately replace if solvent splash occurs.

Respiratory Protection

Rationale: Engineering controls are primary. PPE is the fail-safe.

  • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary (If hood work is impossible): Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges. Note: N95 masks are insufficient for organic solvent vapors often present with this intermediate.

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of fine powder migration.

  • Body: Tyvek® Lab Coat (wrist-elasticated) or disposable coveralls. Avoid cotton lab coats which absorb and hold chemical spills against the skin.

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental logic.

Phase A: Preparation & Weighing

Objective: Eliminate static-driven aerosolization.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood balance enclosure. Carbamate powders are notoriously static-prone.

  • Taring: Tare the receiving vessel (flask) before adding the compound. Do not use weighing boats; weigh directly into the tared reaction vessel to eliminate one transfer step (reducing spill risk).

  • Containment: Perform all weighing inside a secondary container (deep tray) lined with an absorbent pad.

Phase B: Solubilization & Transfer

Objective: Prevent splash and vapor release.

  • Solvent Addition: Add solvent (typically DCM or THF) slowly down the side of the flask to avoid "puffing" of the dry powder.

  • Dissolution: Ensure the vessel is capped or under inert atmosphere (Nitrogen/Argon) before agitation.

  • Transfer: Use a cannula or positive-displacement pipette for liquid transfer. Never pour.

Phase C: Reaction (Deprotection Warning)

Critical Safety Note: If removing the Boc group using acid (e.g., 4M HCl in Dioxane or TFA):

  • Venting: The reaction generates CO₂ and Isobutylene gas .

  • Open System: Never run this reaction in a sealed vessel. Use a bubbler or drying tube to allow gas escape while trapping acid fumes.

  • Exotherm: The deprotection is exothermic. Cool to 0°C before adding acid.

Visual Workflow: Hierarchy of Controls

The following diagram illustrates the decision logic and workflow for handling this compound safely.

SafetyProtocol Start START: Handling Request RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling (Weighing/Transfer) RiskAssess->SolidPath Powder Form SolnPath Solution Handling (Reaction/Quench) RiskAssess->SolnPath Dissolved EngControl_S Engineering Control: Fume Hood + Static Ionizer SolidPath->EngControl_S PPE_S PPE: Nitrile (Double) + Goggles + Tyvek EngControl_S->PPE_S Action_S Action: Weigh directly into vessel PPE_S->Action_S Waste Disposal: Segregate Organic Waste Action_S->Waste EngControl_L Engineering Control: Fume Hood + Inert Gas Line SolnPath->EngControl_L PPE_L PPE: Laminate Gloves (if DCM used) + Face Shield EngControl_L->PPE_L Action_L Action: Cannula Transfer / Venting PPE_L->Action_L Action_L->Waste

Caption: Operational logic flow distinguishing between solid state (inhalation risk) and solution state (permeation/splash risk) handling protocols.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with a damp paper towel (water/surfactant) to wet the powder, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads. If DCM/THF is the solvent, ensure the room is ventilated immediately.

  • Decontamination: Clean surfaces with a mild surfactant (soap/water). Avoid bleach, as it can react with amines to form chloramines (toxic gas).

Waste Disposal (RCRA Compliance)
  • Segregation: Dispose of as Hazardous Organic Waste .

  • Coding:

    • If dissolved in flammable solvent: D001 (Ignitable).[2]

    • If halogenated solvent (DCM) used: F002 .

    • Solid waste: Segregate as "Toxic Solid - Organic."

  • Labeling: Clearly label as "Contains Boc-protected Amine / Potential Sensitizer."

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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